18-Methylnonadecanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H74N7O17P3S |
|---|---|
分子量 |
1062.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-methylnonadecanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-29(2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56) |
InChI 键 |
ABDNASWMUCKURR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core of Branched-Chain Fatty Acid Elongation: A Technical Guide to 18-Methylnonadecanoyl-CoA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is an anteiso-branched-chain acyl-CoA, a class of lipids playing crucial roles in determining the physical properties of cell membranes, particularly in bacteria, and are also found in various other organisms. The biosynthesis of these molecules is a specialized branch of fatty acid metabolism, diverging from the canonical straight-chain fatty acid synthesis pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, key enzymes, available quantitative data, regulatory mechanisms, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism and for professionals in drug development targeting bacterial fatty acid synthesis.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that can be divided into three main stages:
-
Primer Synthesis: The pathway initiates with the generation of a specific branched-chain primer, 2-methylbutyryl-CoA, derived from the catabolism of the amino acid L-isoleucine.
-
Elongation: A Type II Fatty Acid Synthase (FAS) system catalyzes the iterative elongation of the 2-methylbutyryl-CoA primer through the addition of two-carbon units from malonyl-CoA.
-
Activation: The final fatty acid product, 18-methylnonadecanoic acid, is activated to its coenzyme A (CoA) thioester, this compound, a reaction catalyzed by a long-chain acyl-CoA synthetase (LACS).
The overall pathway is depicted in the following diagram:
Key Enzymes and Their Properties
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The initial committed step in the synthesis of the 2-methylbutyryl-CoA primer is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This multi-enzyme complex carries out the oxidative decarboxylation of α-keto-β-methylvalerate, the transamination product of L-isoleucine.[1]
The BCKDH complex is composed of three catalytic components:
-
E1 (α2β2): A thiamine pyrophosphate-dependent decarboxylase.
-
E2: A dihydrolipoyl transacylase.
-
E3: A dihydrolipoamide dehydrogenase.
The overall reaction catalyzed by the BCKDH complex is: α-keto-β-methylvalerate + NAD+ + CoASH → 2-methylbutyryl-CoA + CO2 + NADH + H+
Quantitative Data:
| Substrate | Enzyme Source | Apparent Km (µM) | Vmax (µmol/min/mg) | Reference |
| α-ketoisovalerate | Bovine Kidney | 40 | 12 | [2] |
| α-ketoisocaproate | Bovine Kidney | 50 | - | [2] |
| α-keto-β-methylvalerate | Bovine Kidney | 37 | - | [2] |
| α-ketoisovalerate | Pseudomonas putida | - | 10 | [3] |
| α-ketoisocaproate | Pseudomonas putida | - | 8 | [3] |
| α-keto-β-methylvalerate | Pseudomonas putida | - | 7 | [3] |
Fatty Acid Synthase (FAS)
The elongation of the 2-methylbutyryl-CoA primer is carried out by a Type II Fatty Acid Synthase (FAS) system. This system consists of a series of discrete, monofunctional enzymes that catalyze the four recurring reactions of fatty acid synthesis:
-
Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS).
-
Reduction: Catalyzed by β-ketoacyl-ACP reductase (KAR).
-
Dehydration: Catalyzed by β-hydroxyacyl-ACP dehydratase (DH).
-
Reduction: Catalyzed by enoyl-ACP reductase (ENR).
In each cycle, a two-carbon unit from malonyl-CoA is added to the growing acyl chain, which is attached to an acyl carrier protein (ACP). For the synthesis of 18-methylnonadecanoic acid (a C20 fatty acid), the C5 primer (2-methylbutyryl-CoA) undergoes seven rounds of elongation.
Quantitative Data:
The kinetics of FAS with branched-chain primers are not as well-characterized as with acetyl-CoA. However, it is known that the substrate specificity of the β-ketoacyl-ACP synthase III (FabH) determines the entry of the branched-chain primer into the elongation cycle.[4]
| Substrate | Enzyme | Apparent Km (µM) | Reference |
| Acetyl-CoA | Avian Fatty Acid Synthetase | 19 | [5] |
| Malonyl-CoA | Avian Fatty Acid Synthetase | 5 | [5] |
| NADPH | Avian Fatty Acid Synthetase | 6 | [5] |
Long-Chain Acyl-CoA Synthetase (LACS)
The final step in the biosynthesis of this compound is the activation of the free fatty acid, 18-methylnonadecanoic acid, to its corresponding CoA ester. This ATP-dependent reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS).[6]
The reaction proceeds as follows: 18-methylnonadecanoic acid + ATP + CoASH → this compound + AMP + PPi
LACS enzymes exhibit broad substrate specificity, and several isoforms exist in different cellular compartments.[6] The specific isoform responsible for the activation of 18-methylnonadecanoic acid has not been definitively identified, and its substrate preference for branched-chain fatty acids requires further investigation.
Quantitative Data:
| Substrate | Enzyme Source | Apparent Km (µM) | Reference |
| Palmitic acid (16:0) | Rat Liver Nuclei | < 12.8 | [7] |
| Linoleic acid (18:2n-6) | Rat Liver Nuclei | > 12.8 | [7] |
| 8,11,14-Eicosatrienoic acid (20:3n-6) | Rat Liver Nuclei | > 12.8 | [7] |
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound is regulated at multiple levels to ensure a balanced production of this specialized lipid.
Allosteric Regulation
-
BCKDH Complex: The activity of the BCKDH complex is allosterically inhibited by its products, NADH and branched-chain acyl-CoAs (e.g., 2-methylbutyryl-CoA).[8] This feedback inhibition helps to control the rate of primer synthesis.
-
Fatty Acid Synthase: Long-chain acyl-CoAs can allosterically inhibit fatty acid synthase, providing a feedback mechanism to regulate the overall rate of fatty acid synthesis.[9]
Covalent Modification
-
BCKDH Complex: The activity of the mammalian BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle. A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the E1 component of the complex.[10][11] Conversely, a mitochondrial phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the complex.[12] The activity of BCKDK itself can be allosterically inhibited by branched-chain α-keto acids.[13]
Transcriptional Regulation
In bacteria, the genes encoding the enzymes of fatty acid synthesis are often organized in operons and are subject to transcriptional regulation. For example, in Streptococcus pneumoniae, the transcription factor FabT regulates the expression of the fab gene cluster.[14] In Escherichia coli, the FadR and FabR transcription factors play key roles in regulating fatty acid metabolism.[15] The specific transcriptional regulators of anteiso-branched-chain fatty acid synthesis are likely to vary between different bacterial species.
The following diagram illustrates the regulatory mechanisms of the BCKDH complex:
Experimental Protocols
Purification of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
This protocol is adapted from the purification of the bovine kidney BCKDH complex.[2]
Workflow:
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Purification and characterization of fatty acid synthetase from Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of fatty-acid biosynthesis by long-chain acyl CoAs and by lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional regulation of fatty acid biosynthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 18-Methylnonadecanoyl-CoA: Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylnonadecanoyl-CoA, an anteiso-branched-chain acyl-CoA, is a metabolite of interest due to the unique biophysical properties that anteiso-fatty acids impart on cellular membranes. This technical guide provides a comprehensive overview of the known natural sources and available data on the abundance of its precursor, 18-methylnonadecanoic acid (anteiso-C20:0). The document details the biosynthetic pathway of anteiso-fatty acids in bacteria, the enzymatic activation to its CoA ester, and provides established experimental protocols for the extraction and quantification of both the fatty acid and its activated CoA form. While specific quantitative data for this compound remains scarce in publicly available literature, this guide consolidates the existing knowledge to support further research and development in this area.
Natural Sources of 18-Methylnonadecanoic Acid
18-methylnonadecanoic acid, the precursor to this compound, has been identified in a limited number of natural sources spanning different biological kingdoms. The primary reported sources include marine invertebrates and bacteria.
Marine Invertebrates
The marine sponge Chondrosia reniformis has been reported to contain a diverse array of fatty acids, including various branched-chain fatty acids. While one study identified 57 different fatty acids in this sponge, 18-methylnonadecanoic acid (anteiso-C20:0) was not specifically listed. However, the presence of other iso and anteiso fatty acids suggests that it could be a minor, yet unquantified, component. A more recent study on the chemical profile of both wild and farmed C. reniformis also detailed the fatty acid composition, with branched-chain fatty acids (BCFAs) being a significant component, but did not specifically report the presence of anteiso-C20:0[1].
Bacteria
Branched-chain fatty acids, particularly those of the iso and anteiso series, are well-established constituents of the cell membranes of many bacterial species[2]. These fatty acids play a crucial role in maintaining membrane fluidity. While the presence of anteiso fatty acids is common, specific data on the abundance of the C20 anteiso-isomer is not widely reported. Actinobacteria are known producers of a variety of methyl-branched fatty acids.
Plants
The snapdragon plant, Antirrhinum majus, has been cited as a source of 18-methylnonadecanoic acid. However, detailed quantitative analyses of the fatty acid profile of A. majus seed oil have focused on the major components, such as linoleic and oleic acids, with no specific quantification of branched-chain fatty acids provided in the reviewed literature[3][4].
Abundance of 18-Methylnonadecanoic Acid and its CoA Derivative
Table 1: Fatty Acid Composition of the Marine Sponge Chondrosia reniformis
| Fatty Acid Class | Average Expressed Content (%) | Predominant Fatty Acids |
| Branched-Chain Fatty Acids (BCFAs) | 47.54 | i-C16:0, a-C15:0, i-C15:0, a-C16:0, a-C14:0, i-C17:0 |
| Monounsaturated Fatty Acids (MUFAs) | 28.49 | C18:1ω9 |
| Odd-Chain Fatty Acids (OCFAs) | 26.93 | Not specified |
| Saturated Fatty Acids (SFAs) | 22.16 | C16:0 |
| Polyunsaturated Fatty Acids (PUFAs) | 3.58 | Not specified |
| Cyclic Chain Fatty Acids (CCFAs) | 0.41 | Not specified |
Source: Adapted from a study on the chemical profile of wild and farmed Chondrosia reniformis sponges[1]. Note: 18-methylnonadecanoic acid (anteiso-C20:0) was not reported in this analysis.
Table 2: General Abundance of Anteiso-Fatty Acids in Bacteria
| Bacterial Group | General Abundance of Anteiso-Fatty Acids | Notes |
| Gram-positive bacteria | Common to abundant, can be major components of membrane lipids. | The relative abundance of specific anteiso-isomers varies significantly between species and is influenced by growth conditions. |
| Gram-negative bacteria | Generally less common and in lower abundance compared to straight-chain fatty acids. |
Note: Specific quantitative data for anteiso-C20:0 in bacteria is not widely available in the reviewed literature.
Biosynthesis and Activation
Biosynthesis of Anteiso-Fatty Acids in Bacteria
The biosynthesis of anteiso-fatty acids in bacteria initiates from the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to a starter unit, 2-methylbutyryl-CoA, which is then elongated by the fatty acid synthase (FAS) system using malonyl-CoA as the two-carbon donor.
Activation to this compound
The synthesized 18-methylnonadecanoic acid is activated to its metabolically active form, this compound, through a reaction catalyzed by an acyl-CoA synthetase (ACS) or fatty acid-CoA ligase. This is an ATP-dependent process. Long-chain acyl-CoA synthetases (ACSLs) are known to activate fatty acids with chain lengths from 12 to 20 carbons[5]. While the specific affinity of ACSLs for branched-chain fatty acids can vary between isoforms, it is expected that an ACSL is responsible for this activation step[6][7].
Experimental Protocols
Extraction and Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological tissues.
4.1.1. Materials
-
Homogenizer
-
Centrifuge (refrigerated)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column
-
Solvents: Acetonitrile (ACN), Isopropanol, Methanol, Water (LC-MS grade)
-
Reagents: Potassium phosphate monobasic, Ammonium hydroxide
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)
4.1.2. Extraction Procedure
-
Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and a known amount of internal standard (e.g., 20 ng of C17:0-CoA).
-
Add 0.5 mL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).
-
Homogenize the sample on ice.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.
-
Gradient: A suitable gradient from high aqueous to high organic phase to separate the long-chain acyl-CoAs.
-
Injection Volume: 5-10 µL.
-
MS Detection: Positive electrospray ionization (ESI+) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) by monitoring the specific precursor-to-product ion transitions for each acyl-CoA, including the internal standard. For this compound, the precursor ion would be the [M+H]+ ion, and a characteristic product ion would be selected for quantification.
Analysis of 18-Methylnonadecanoic Acid by GC-MS
This protocol outlines the general steps for the analysis of branched-chain fatty acids as their methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry.
4.2.1. Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms or equivalent)
-
Reagents for transesterification (e.g., Boron trifluoride in methanol or methanolic HCl)
-
Organic solvents: Hexane, Methanol, Chloroform
-
Internal Standard: Heptadecanoic acid (C17:0)
4.2.2. Sample Preparation and Derivatization
-
Perform a total lipid extraction from the biological sample using a method such as Folch or Bligh & Dyer.
-
Add a known amount of the internal standard (C17:0) to the sample prior to extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
To the dried lipid extract, add the transesterification reagent (e.g., 14% BF3 in methanol) and heat at 60-100°C for a specified time (e.g., 10-30 minutes) to convert fatty acids to their methyl esters (FAMEs).
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer containing the FAMEs and concentrate it for GC-MS analysis.
4.2.3. GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp (e.g., from 100°C to 250°C) to separate the FAMEs based on their boiling points and structures.
-
Injector: Split/splitless injector, typically at a higher temperature than the initial oven temperature.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Identification: Identify 18-methylnonadecanoate by its retention time relative to standards and its characteristic mass spectrum.
-
Quantification: Quantify the peak area of the target FAME relative to the peak area of the internal standard.
Conclusion and Future Directions
This compound is a long-chain branched acyl-CoA with potential roles in modulating membrane properties and other cellular processes. While its presence has been suggested in various natural sources, particularly in the marine sponge Chondrosia reniformis and in certain bacteria, there is a significant lack of quantitative data on its abundance. The biosynthetic pathway for its precursor fatty acid is well-understood in bacteria, and robust analytical methods for the quantification of both long-chain fatty acids and their CoA esters are available. Future research should focus on applying these sensitive analytical techniques to the identified natural sources to accurately quantify the abundance of this compound. Such data will be invaluable for understanding its physiological roles and for exploring its potential applications in drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Metabolism of 18-Methylnonadecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylnonadecanoyl-CoA, the activated form of the C20 iso-branched-chain fatty acid (BCFA) isoarachidic acid, is an intriguing molecule at the intersection of lipid metabolism and cellular signaling. While direct research on this specific acyl-CoA is limited, its metabolic fate and cellular roles can be largely inferred from our understanding of other long-chain BCFAs. This technical guide provides a comprehensive overview of the presumed metabolic pathways of this compound, including its biosynthesis, degradation via peroxisomal and mitochondrial β-oxidation, and its potential roles in cellular signaling through interactions with nuclear and G-protein coupled receptors. This document also compiles relevant experimental protocols for the analysis of long-chain acyl-CoAs and outlines the key enzymatic steps and logical relationships in its metabolic network through detailed diagrams.
Introduction to this compound
This compound is the coenzyme A (CoA) thioester of 18-methylnonadecanoic acid, also known as isoarachidic acid. As a C20 fatty acid with a methyl branch at the antepenultimate (n-2) carbon, it is classified as an iso-branched-chain fatty acid. BCFAs are found in various dietary sources, particularly in dairy products and ruminant fats, and can also be synthesized endogenously. Once inside the cell, fatty acids are activated to their CoA esters to participate in metabolic processes.
Biosynthesis of this compound
The primary pathway for the synthesis of iso-branched-chain fatty acids involves the utilization of branched-chain amino acids (BCAAs) as primers for the fatty acid synthase (FASN) complex.
-
Initiation: The biosynthesis of an iso-BCFA like 18-methylnonadecanoic acid is initiated with a branched-chain short acyl-CoA primer derived from the catabolism of a BCAA. For iso-fatty acids, this primer is typically isobutyryl-CoA (derived from valine) or isovaleryl-CoA (derived from leucine).
-
Elongation: The FASN complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of a C20 fatty acid, this process involves multiple cycles of condensation, reduction, dehydration, and a second reduction.
-
Activation: Following its synthesis, 18-methylnonadecanoic acid is activated to this compound by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction. The specific ACS isozyme responsible for activating long-chain BCFAs has not been definitively identified but is likely a member of the long-chain acyl-CoA synthetase (ACSL) family.
Degradation of this compound
The degradation of long-chain fatty acids, including BCFAs, primarily occurs through β-oxidation. Due to its chain length and branched nature, the degradation of this compound is thought to be initiated in the peroxisomes and completed in the mitochondria.
Peroxisomal β-Oxidation
Very long-chain and branched-chain fatty acids are initially shortened in the peroxisomes.
-
Acyl-CoA Oxidase: The first step is catalyzed by a peroxisomal acyl-CoA oxidase, which introduces a double bond and produces H₂O₂. Peroxisomes contain a branched-chain acyl-CoA oxidase that is distinct from the straight-chain acyl-CoA oxidase.
-
Multifunctional Enzyme: The subsequent hydration and oxidation steps are carried out by a multifunctional enzyme.
-
Thiolase: The final step of each cycle is the thiolytic cleavage by a peroxisomal thiolase, releasing acetyl-CoA and a chain-shortened acyl-CoA.
The iso-methyl branch at the n-2 position does not impede the initial cycles of β-oxidation. The process continues until the acyl-CoA is sufficiently shortened to be transported to the mitochondria. The final β-oxidation cycle in the peroxisome (or mitochondrion) on the resulting 5-methylhexanoyl-CoA would yield propionyl-CoA and acetyl-CoA.
Mitochondrial β-Oxidation
The chain-shortened acyl-CoA esters are transported to the mitochondria, likely via the carnitine shuttle, for the completion of β-oxidation.
-
Acyl-CoA Dehydrogenase: A flavin adenine dinucleotide (FAD)-dependent acyl-CoA dehydrogenase catalyzes the first oxidation.
-
Enoyl-CoA Hydratase: An enoyl-CoA hydratase adds a water molecule across the double bond.
-
Hydroxyacyl-CoA Dehydrogenase: A nicotinamide adenine dinucleotide (NAD⁺)-dependent hydroxyacyl-CoA dehydrogenase performs the second oxidation.
-
β-Ketoacyl-CoA Thiolase: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a two-carbon-shorter acyl-CoA.
This cycle repeats until the fatty acid is completely degraded to acetyl-CoA and, in the case of odd-numbered carbon chains resulting from the branch point, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Potential Roles in Cellular Signaling
While specific signaling roles for this compound have not been elucidated, long-chain fatty acids are known to function as signaling molecules, primarily through two mechanisms: activation of nuclear receptors and G-protein coupled receptors.
Nuclear Receptor Activation
Fatty acids and their CoA derivatives can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα upregulates genes involved in fatty acid uptake and β-oxidation.
-
PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and lipid storage.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
It is plausible that this compound or its parent fatty acid could modulate the activity of one or more PPAR isoforms, thereby influencing cellular lipid metabolism.
G-Protein Coupled Receptor (GPCR) Signaling
Several GPCRs have been identified as receptors for free fatty acids, mediating a variety of cellular responses.
-
GPR40 (FFAR1): Activated by medium- to long-chain fatty acids, GPR40 is involved in stimulating insulin secretion from pancreatic β-cells.
-
GPR120 (FFAR4): Also activated by long-chain fatty acids, GPR120 is implicated in anti-inflammatory responses and the secretion of incretin hormones.
The C20 chain of 18-methylnonadecanoic acid makes it a potential ligand for these receptors, suggesting a role in metabolic regulation and inflammation.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for this compound, such as its cellular concentrations in different tissues or cell types, and the kinetic parameters (Km, Vmax) of the enzymes involved in its metabolism. The following table provides a template for how such data, if it were available, could be presented.
| Parameter | Value | Tissue/Cell Type | Method | Reference |
| Cellular Concentration | ||||
| This compound | Data not available | LC-MS/MS | ||
| Enzyme Kinetics | ||||
| Acyl-CoA Synthetase | ||||
| Km for 18-methylnonadecanoic acid | Data not available | In vitro assay | ||
| Vmax | Data not available | In vitro assay | ||
| Peroxisomal Acyl-CoA Oxidase | ||||
| Km for this compound | Data not available | In vitro assay | ||
| Vmax | Data not available | In vitro assay |
Experimental Protocols
The study of this compound metabolism requires specialized analytical techniques. The following protocols are based on established methods for the analysis of long-chain acyl-CoAs.
Extraction and Quantification of this compound from Tissues or Cells by LC-MS/MS
This protocol describes a general workflow for the extraction and quantitative analysis of long-chain acyl-CoAs.
Materials:
-
Tissue or cell sample
-
Internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA)
-
Acetonitrile
-
Isopropanol
-
Ammonium acetate
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenization: Homogenize the frozen tissue or cell pellet in a cold extraction solvent (e.g., acetonitrile/isopropanol/water) containing an internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile with a small amount of acid or base).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases containing a volatile salt (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine moiety).
-
-
Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard and referencing a standard curve.
Conclusion
This compound is a long-chain branched acyl-CoA with presumed roles in cellular energy metabolism and signaling. While direct experimental evidence for its specific metabolic pathways and functions is currently scarce, a robust framework for its cellular processing can be constructed based on our knowledge of similar lipid molecules. Its biosynthesis likely originates from branched-chain amino acids, and its degradation is expected to proceed via peroxisomal and mitochondrial β-oxidation. Furthermore, its structural similarity to other long-chain fatty acids suggests potential interactions with PPAR and GPCR signaling pathways. Future research employing advanced mass spectrometry-based lipidomics and targeted genetic and pharmacological approaches will be crucial to fully elucidate the specific roles of this compound in health and disease, potentially opening new avenues for therapeutic intervention in metabolic disorders.
An In-depth Technical Guide to 18-Methylnonadecanoyl-CoA and its Link to Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 18-methylnonadecanoyl-CoA, a C20 anteiso-branched-chain fatty acyl-CoA, and its connection to the broader class of branched-chain fatty acids (BCFAs). BCFAs are integral components of cell membranes in many bacterial species and are also found in mammals, where they play roles in maintaining membrane fluidity and have been implicated in various physiological processes. This document details the biosynthesis of this compound from its amino acid precursor, isoleucine, through the action of the fatty acid synthase system. It explores the physiological significance of incorporating such very-long-chain BCFAs into cellular lipids. Furthermore, this guide furnishes detailed experimental protocols for the extraction, derivatization, and quantitative analysis of this compound and its corresponding fatty acid, 18-methylnonadecanoic acid, utilizing modern chromatographic and mass spectrometric techniques. Signaling pathways and metabolic workflows are visually represented to facilitate a deeper understanding of the complex processes involved.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more alkyl branches on the carbon chain. The most common types are the iso and anteiso series, which feature a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[1][2] These fatty acids are particularly abundant in the cell membranes of many bacteria, where they play a crucial role in regulating membrane fluidity, especially in response to environmental stressors like temperature changes.[1][2] In mammals, BCFAs are obtained from the diet, particularly from ruminant fats and dairy products, and can also be synthesized endogenously. While present in smaller quantities than their straight-chain counterparts, they have been implicated in various physiological and pathological processes.
This compound is an activated form of 18-methylnonadecanoic acid, a C20 fatty acid with a methyl group at the 18th carbon position. This structure classifies it as an anteiso-BCFA. As a very-long-chain fatty acid (VLCFA), its physical and biological properties are of significant interest in the study of lipid metabolism and membrane biology.
Biosynthesis of this compound
The biosynthesis of anteiso-BCFAs, including this compound, initiates from the catabolism of the branched-chain amino acid L-isoleucine. The process involves a series of enzymatic reactions that provide the initial primer for the fatty acid synthase (FAS) complex, which then carries out the subsequent elongation.
Primer Synthesis from L-Isoleucine
The initial steps of anteiso-BCFA synthesis are shared with the catabolic pathway of L-isoleucine.
-
Transamination: L-isoleucine is first transaminated to (S)-3-methyl-2-oxopentanoate by a branched-chain aminotransferase (BCAT) .
-
Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to yield 2-methylbutyryl-CoA. This multi-enzyme complex is a critical regulatory point in BCAA catabolism.
The resulting 2-methylbutyryl-CoA serves as the specific primer for the synthesis of all odd-numbered anteiso-BCFAs.
References
The Enigmatic Role of 18-Methylnonadecanoyl-CoA in Mammalian Physiology: A Technical Overview
Disclaimer: Scientific literature extensively covers the physiological functions of general branched-chain fatty acids (BCFAs) in mammals. However, specific research on the physiological roles of 18-Methylnonadecanoyl-CoA is notably scarce. This guide, therefore, provides a comprehensive overview of the known functions and metabolic pathways of BCFAs as a proxy, with the explicit acknowledgment that these details have not been specifically confirmed for this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource and to highlight areas ripe for future investigation.
Introduction to this compound
This compound is the metabolically activated form of 18-methylnonadecanoic acid, a long-chain, saturated, methyl-branched fatty acid.[1] In mammalian cells, the conversion of a fatty acid to its coenzyme A (CoA) thioester is a prerequisite for its participation in most metabolic pathways, including energy production and lipid synthesis.[2] While the existence of 18-methylnonadecanoic acid is known, its specific physiological significance and that of its CoA derivative remain largely unexplored.
Branched-chain fatty acids, a class to which 18-methylnonadecanoic acid belongs, are found in various dietary sources, particularly dairy and meat products, and are also produced by the gut microbiota.[3] In recent years, BCFAs have garnered attention for their diverse biological activities, including their roles in metabolic regulation, membrane dynamics, and immune modulation.[3][4] This guide will extrapolate from the broader knowledge of BCFAs to infer the potential functions of this compound.
Biosynthesis and Activation
The biosynthesis of monomethyl branched-chain fatty acids in mammals is linked to the catabolism of branched-chain amino acids (BCAAs). For instance, intermediates from the breakdown of isoleucine can serve as primers for the fatty acid synthase (FASN) complex to produce anteiso-BCFAs.
Once synthesized or absorbed, 18-methylnonadecanoic acid must be activated to this compound to become metabolically active. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Given its chain length of 20 carbons (19 in the main chain plus a methyl branch), a long-chain acyl-CoA synthetase (ACSL) is the likely enzyme responsible for this reaction.[5]
Potential Physiological Functions of this compound
Based on the known roles of BCFAs, several physiological functions can be postulated for this compound. These are summarized in the table below.
| Potential Function | Putative Mechanism of Action | Supporting Evidence for BCFAs (General) |
| Metabolic Regulation | Activation of nuclear receptors like PPARα, leading to the upregulation of genes involved in fatty acid oxidation.[6] | Some monomethyl BCFAs have been shown to be potent PPARα activators.[6] BCFAs can also influence insulin sensitivity and reduce triglyceride synthesis.[4][5] |
| Structural Role in Membranes | Incorporation into phospholipids, altering membrane fluidity and permeability. | BCFAs are key components of bacterial membranes, where they regulate fluidity.[5] In mammals, they are found in various tissues, including the skin.[5] |
| Anti-inflammatory Effects | Downregulation of pro-inflammatory factors such as COX-2 and IL-6.[4] | Studies have indicated that BCFAs can reduce the expression of pro-inflammatory genes.[4] |
| Skin Barrier Function | A major component of vernix caseosa, the waxy coating on newborn skin, which acts as a natural moisturizer and protects against dehydration.[3][5] | BCFAs are abundant in the vernix caseosa and are produced by sebaceous glands.[5] |
Experimental Protocols for Studying BCFA Metabolism
While specific protocols for this compound are not available, the following methodologies are standard for investigating the metabolism and function of novel fatty acids and could be readily adapted.
Quantification of 18-Methylnonadecanoic Acid in Biological Samples
Objective: To determine the concentration of 18-methylnonadecanoic acid in tissues or plasma.
Methodology:
-
Lipid Extraction: Total lipids are extracted from the homogenized tissue or plasma sample using the Folch or Bligh-Dyer method with a chloroform/methanol solvent system.
-
Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH or KOH to release the free fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or methanolic HCl.
-
GC-MS Analysis: The resulting FAMEs are separated and quantified using gas chromatography-mass spectrometry (GC-MS). The retention time and mass spectrum of the peak corresponding to methyl 18-methylnonadecanoate are compared to an authentic standard for identification and quantification.
Acyl-CoA Synthetase Activity Assay
Objective: To determine if a specific ACSL isoform can activate 18-methylnonadecanoic acid.
Methodology:
-
Enzyme Source: A recombinant human ACSL isoform (e.g., ACSL1, ACSL6) is expressed and purified.
-
Reaction Mixture: The purified enzyme is incubated with 18-methylnonadecanoic acid, ATP, CoA, and Mg2+ in a suitable buffer. A radiolabeled fatty acid (e.g., [3H]18-methylnonadecanoic acid) is often used for detection.
-
Detection of Product: The reaction is stopped, and the resulting [3H]this compound is separated from the unreacted [3H]18-methylnonadecanoic acid using a method like the Dole extraction procedure or thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled acyl-CoA formed is quantified by liquid scintillation counting.
Conclusion and Future Directions
This compound remains a molecule of unknown physiological significance in mammals. While it is plausible to infer its involvement in various cellular processes based on the known functions of other branched-chain fatty acids, direct evidence is currently lacking. This presents a significant knowledge gap and an opportunity for future research.
Key areas for future investigation include:
-
Identification of the specific Acyl-CoA Synthetase(s) responsible for the activation of 18-methylnonadecanoic acid.
-
Elucidation of the metabolic fate of this compound: Is it primarily directed towards β-oxidation, or is it incorporated into complex lipids?
-
Investigation of its biological activity: Does 18-methylnonadecanoic acid or its CoA ester act as a signaling molecule, for instance, by activating nuclear receptors or modulating enzyme activities?
-
Determination of its tissue distribution and dietary sources to understand its physiological relevance.
Addressing these questions will be crucial to unraveling the specific role of this compound in mammalian health and disease, and could potentially open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. Human Metabolome Database: Showing metabocard for 18-methylnonadecanoic acid (HMDB0340388) [hmdb.ca]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
18-Methylnonadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Emerging evidence has highlighted the potential role of branched-chain fatty acids (BCFAs) and their activated CoA esters in the pathophysiology of these conditions. This technical guide focuses on 18-Methylnonadecanoyl-CoA, a long-chain branched-chain fatty acyl-CoA, as a prospective biomarker for metabolic dysregulation. We will delve into its metabolic context, present available quantitative data for related compounds, provide detailed experimental protocols for its analysis, and visualize its potential signaling pathways.
Introduction: The Significance of Branched-Chain Fatty Acids in Metabolism
Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups on their carbon backbone. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membrane fluidity, gut microbiota health, and metabolic signaling. Recent studies have indicated an inverse correlation between the circulating levels of certain BCFAs and the prevalence of metabolic syndrome, obesity, and insulin resistance.[1][2][3] Specifically, lower serum concentrations of iso-BCFAs have been observed in obese individuals and are inversely correlated with triglycerides and C-reactive protein, a marker of inflammation.[2] this compound is an iso-BCFA, a 20-carbon saturated fatty acid with a methyl group at the 18th carbon position. As the activated form of 18-methylnonadecanoic acid, its CoA ester is primed for participation in various metabolic pathways.
Quantitative Data on Branched-Chain Fatty Acids in Metabolic Disorders
Direct quantitative data for this compound in metabolic disorders is currently limited in publicly available literature. However, by examining data for total and other specific BCFAs, we can infer its potential behavior. The following table summarizes representative findings on BCFA levels in individuals with metabolic disorders compared to healthy controls. It is important to note that these values are for related compounds and serve as a proxy until specific data for this compound becomes available.
| Biomarker Category | Analyte | Condition | Sample Type | Concentration Change in Metabolic Disorder | Reference |
| Branched-Chain Fatty Acids | Total BCFAs | Obesity | Adipose Tissue | Lower | [2] |
| Total BCFAs | Metabolic Syndrome | Serum | Lower | [1] | |
| Iso-BCFAs | Obesity | Serum | Lower | [2] | |
| Anteiso-BCFAs | Obesity | Serum | No significant change | [2] | |
| Odd-Chain Fatty Acids | Pentadecanoic acid (C15:0) | Overweight/Obesity | Plasma | Baseline: 4.23 ± 1.28 µg/mL | [4] |
| Heptadecanoic acid (C17:0) | Overweight vs. Normal Weight Adolescents | Plasma Phospholipids | Lower in Overweight | [5] |
Experimental Protocols for the Analysis of this compound
Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Due to its structure as a long-chain acyl-CoA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method. Alternatively, the corresponding fatty acid (18-methylnonadecanoic acid) can be analyzed by gas chromatography-mass spectrometry (GC-MS) after derivatization.
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[6][7][8][9][10]
3.1.1. Sample Preparation (from Tissue or Cells)
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1 (v/v) isopropanol:50 mM potassium phosphate buffer (pH 7.2).
-
Extraction: Add a known amount of an appropriate internal standard (e.g., heptadecanoyl-CoA). Vortex vigorously and incubate on ice for 30 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 40% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 80% methanol containing 0.1% ammonium hydroxide.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3.1.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion of this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor.
-
Collision Energy: Optimize for the specific precursor-product ion transition.
-
Quantification of 18-Methylnonadecanoic Acid by GC-MS
This protocol involves the hydrolysis of the CoA ester and derivatization of the resulting fatty acid to a volatile ester.[11][12][13]
3.2.1. Sample Preparation and Derivatization
-
Hydrolysis: To the biological sample, add a known amount of an internal standard (e.g., heptadecanoic acid) and a strong base (e.g., 1 M NaOH in methanol) and heat to hydrolyze the acyl-CoA.
-
Acidification: Acidify the sample with a strong acid (e.g., 6 M HCl) to protonate the free fatty acid.
-
Extraction: Extract the fatty acids with a nonpolar solvent such as hexane.
-
Derivatization:
-
Evaporate the hexane extract to dryness.
-
Add a methylating agent (e.g., 2% sulfuric acid in methanol or BF3-methanol) and heat to form the fatty acid methyl ester (FAME).
-
-
Extraction of FAMEs: Add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.
3.2.2. GC-MS Parameters
-
Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 240°C at 3°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 18-methylnonadecanoate methyl ester.
-
Signaling Pathways and Molecular Interactions
Long-chain fatty acyl-CoAs, including presumably this compound, are not merely metabolic intermediates but also act as signaling molecules that can directly influence the activity of key regulatory proteins. Two such proteins are AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).
Activation of AMPK
AMPK is a central regulator of cellular energy homeostasis. Long-chain fatty acyl-CoAs have been shown to be allosteric activators of AMPK, specifically the β1-containing isoforms.[14][15][16] This activation is independent of changes in the AMP/ATP ratio. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid beta-oxidation. Thus, by activating AMPK, this compound can promote its own oxidation.
Activation of PPARα
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a master regulator of lipid metabolism. Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[17][18] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes involved in fatty acid uptake, activation, and peroxisomal and mitochondrial beta-oxidation.
Experimental Workflow and Logical Relationships
The investigation of this compound as a biomarker for metabolic disorders follows a logical progression from sample collection to data analysis and interpretation.
Conclusion and Future Directions
This compound stands as a promising, yet understudied, biomarker for metabolic disorders. The general trend of decreased branched-chain fatty acids in conditions like obesity and metabolic syndrome suggests that lower levels of this compound may be indicative of metabolic dysregulation. Its potential roles in activating AMPK and PPARα signaling pathways further underscore its importance in cellular energy homeostasis.
Future research should focus on:
-
Developing and validating a specific and sensitive assay for the absolute quantification of this compound in large human cohorts.
-
Investigating the precise mechanisms by which this compound levels are regulated in health and disease.
-
Elucidating the downstream effects of this compound on cellular metabolism and signaling to confirm its role in the pathophysiology of metabolic disorders.
-
Exploring the therapeutic potential of modulating this compound levels as a novel strategy for the treatment of metabolic diseases.
By addressing these key areas, the scientific community can fully unlock the potential of this compound as a valuable tool in the fight against metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obesity Modifies the Relations Between Serum Markers of dairy Fats and Inflammation and Oxidative Stress Among Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Metabolic Crossroads of 18-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, occupies a unique position in lipid metabolism. Unlike its straight-chain counterparts, the methyl branch at the antepenultimate carbon (C-18) presents a steric hindrance to the canonical beta-oxidation pathway. Consequently, its metabolic fate is dictated by alternative oxidative processes, primarily alpha- and omega-oxidation, which are crucial for its degradation and the generation of downstream metabolites. This technical guide provides a comprehensive overview of the metabolic pathways involved in the breakdown of this compound, details the experimental protocols for their investigation, and presents quantitative data on related compounds to inform future research and therapeutic development.
While direct quantitative data for this compound is limited in the existing literature, its metabolism can be reliably inferred from extensive studies on other branched-chain fatty acids, most notably phytanic acid. The principles and enzymatic machinery involved in the degradation of these structurally similar molecules provide a robust framework for understanding the catabolism of this compound.
Core Metabolic Pathways
The metabolism of this compound is a multi-organellar process, primarily involving the peroxisomes and, to a lesser extent, the endoplasmic reticulum. The initial oxidative steps are crucial for modifying the fatty acyl chain to a form that can be further processed by conventional beta-oxidation in the mitochondria.
Alpha-Oxidation: The Primary Degradative Route
Alpha-oxidation is the principal pathway for the metabolism of branched-chain fatty acids where the methyl group is located on an odd-numbered carbon atom, as is the case with this compound. This process occurs within the peroxisomes and involves the removal of a single carbon from the carboxyl end of the fatty acyl-CoA molecule.[1] The key enzymatic steps are analogous to the well-characterized alpha-oxidation of phytanic acid.[1][2]
The initial step is the activation of 18-methylnonadecanoic acid to its CoA ester, this compound. This is followed by a series of enzymatic reactions that ultimately yield a shortened, unbranched or less-branched fatty acyl-CoA that can enter the beta-oxidation pathway.
Table 1: Key Enzymes in the Alpha-Oxidation Pathway
| Enzyme | Function | Subcellular Location | Cofactors |
| Acyl-CoA Synthetase | Activates the fatty acid to its CoA ester. | Peroxisomes, Mitochondria, ER | ATP, CoA, Mg2+ |
| Phytanoyl-CoA Dioxygenase (PHYH) (or analogous enzyme) | Introduces a hydroxyl group at the alpha-carbon. | Peroxisomes | Fe2+, O2, Ascorbate, α-ketoglutarate |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (or analogous enzyme) | Cleaves the 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde shortened by one carbon. | Peroxisomes | Thiamine pyrophosphate (TPP), Mg2+ |
| Aldehyde Dehydrogenase | Oxidizes the resulting aldehyde to a carboxylic acid. | Peroxisomes | NAD+ |
Following one round of alpha-oxidation, the resulting 17-methyloctadecanoyl-CoA can potentially undergo further rounds of alpha- or beta-oxidation, depending on the position of the methyl group in the shortened chain.
Omega-Oxidation: A Minor but Significant Pathway
Omega-oxidation serves as an alternative, albeit typically minor, pathway for the metabolism of fatty acids, including branched-chain fatty acids.[3] This process occurs in the smooth endoplasmic reticulum and involves the oxidation of the terminal methyl group (the ω-carbon).[3] While less prominent than alpha-oxidation for anteiso-fatty acids, omega-oxidation can become more significant when alpha- or beta-oxidation pathways are impaired.
The end product of omega-oxidation is a dicarboxylic acid, which is more water-soluble and can be further metabolized or excreted.
Table 2: Key Enzymes in the Omega-Oxidation Pathway
| Enzyme | Function | Subcellular Location | Cofactors |
| Cytochrome P450 (CYP4 family) | Hydroxylates the terminal methyl group. | Endoplasmic Reticulum | NADPH, O2 |
| Alcohol Dehydrogenase | Oxidizes the ω-hydroxy fatty acid to an aldehyde. | Cytosol/ER | NAD+ |
| Aldehyde Dehydrogenase | Oxidizes the ω-aldehyde to a dicarboxylic acid. | Cytosol/ER | NAD+ |
Subsequent Beta-Oxidation
Once the methyl branch is removed or the fatty acid is converted to a dicarboxylic acid, the resulting acyl-CoA can be transported to the mitochondria for complete degradation via the beta-oxidation spiral. Peroxisomes can also perform beta-oxidation on very long-chain fatty acids, typically shortening them to a length that can be handled by the mitochondria.[4]
Experimental Protocols
Investigating the metabolic fate of this compound requires a combination of in vitro and in vivo techniques. The following protocols are representative of the methodologies that would be employed in such studies.
Protocol 1: In Vitro Alpha- and Omega-Oxidation Assays Using Radiolabeled Substrates
This protocol outlines a method to measure the alpha- and omega-oxidation of [1-14C]18-methylnonadecanoic acid in isolated liver subcellular fractions.
1. Isolation of Subcellular Fractions:
- Peroxisomes: Isolate peroxisomes from rat or mouse liver using a density gradient centrifugation method with a Peroxisome Isolation Kit (e.g., from Sigma-Aldrich).[5][6] The purity of the fraction should be assessed by marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
- Microsomes (for Omega-Oxidation): Isolate microsomes by differential centrifugation of the liver homogenate.
2. Radiolabeled Substrate Preparation:
- Synthesize [1-14C]18-methylnonadecanoic acid.
- Prepare a stock solution of the radiolabeled fatty acid complexed to fatty acid-free bovine serum albumin (BSA).
3. Incubation:
- Incubate the isolated peroxisomal and microsomal fractions with the [1-14C]18-methylnonadecanoic acid-BSA complex in a suitable buffer containing the necessary cofactors (see Tables 1 and 2).
- Incubations should be carried out at 37°C for various time points.
4. Product Extraction and Analysis:
- Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
- Extract the lipids and separate the fatty acids and their metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the radiolabeled products (e.g., shortened fatty acids, dicarboxylic acids) using liquid scintillation counting.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites
GC-MS is a powerful technique for the identification and quantification of the metabolites of 18-methylnonadecanoic acid.[7][8]
1. Sample Preparation:
- Extract lipids from biological samples (e.g., cell culture media, tissue homogenates) following incubation with 18-methylnonadecanoic acid.
- Saponify the lipid extract to release the fatty acids.
- Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as BF3-methanol.
2. GC-MS Analysis:
- Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column.
- Use an appropriate temperature program to separate the different fatty acid methyl esters.
- Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
3. Data Analysis:
- Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.
- Quantify the metabolites using an internal standard.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for studying fatty acid metabolism.
Conclusion
The metabolic fate of this compound is primarily governed by the alpha-oxidation pathway within peroxisomes, with a minor contribution from omega-oxidation in the endoplasmic reticulum. These initial oxidative steps are essential for modifying its structure to allow for complete degradation via beta-oxidation. While direct experimental data on this compound remains an area for future investigation, the established principles of branched-chain fatty acid metabolism provide a solid foundation for understanding its catabolism. The experimental protocols detailed herein offer a roadmap for researchers to further elucidate the specific kinetics and metabolites of this unique fatty acid, which may hold implications for various physiological and pathological conditions.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Omega-oxidation of fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peroxisome Isolation Kit isolate peroxisomes from tissues and cells | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-mass spectrometry determination of metabolites of conjugated cis-9,trans-11,cis-15 18:3 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 18-Methylnonadecanoyl-CoA for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 18-Methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA essential for research in lipid metabolism and cellular signaling. The synthesis of its precursor, 18-methylnonadecanoic acid (isoarachidic acid), is outlined, followed by a robust protocol for its activation to the corresponding Coenzyme A thioester. Methodologies for purification and characterization are also described. These protocols are intended to provide researchers with the necessary information to produce high-purity this compound for in vitro and in cell-based assays.
Introduction
This compound is the activated form of 18-methylnonadecanoic acid, a C20 branched-chain fatty acid. Branched-chain fatty acids and their CoA esters are increasingly recognized for their significant roles in cellular physiology and pathology. Unlike their straight-chain counterparts, they exhibit unique metabolic fates and signaling properties. Notably, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis, making this compound a valuable tool for studying metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease. The synthesis of this molecule is crucial for advancing research into the therapeutic potential of targeting PPARα and understanding the broader implications of branched-chain fatty acid metabolism.
Applications
-
Metabolic Research: Elucidating the pathways of branched-chain fatty acid oxidation and incorporation into complex lipids.
-
Drug Discovery: Screening for and characterizing novel agonists or antagonists of PPARα and other nuclear receptors.
-
Enzyme Kinetics: Serving as a substrate for enzymes involved in lipid metabolism, such as acyl-CoA dehydrogenases and acyltransferases.
-
Cell Signaling: Investigating the role of branched-chain fatty acyl-CoAs in cellular signaling cascades and gene expression regulation.
Experimental Protocols
Protocol 1: Synthesis of 18-Methylnonadecanoic Acid (Isoarachidic Acid)
A common route for the synthesis of 18-methylnonadecanoic acid involves the malonic ester synthesis, starting from a suitable alkyl halide. For the synthesis of isoarachidic acid, 1-bromo-16-methylheptadecane would be a key intermediate, which can be prepared from the corresponding alcohol.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-bromo-16-methylheptadecane
-
Ethanol
-
Hydrochloric acid
-
Potassium hydroxide
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the sodium ethoxide solution with stirring.
-
Add 1-bromo-16-methylheptadecane to the reaction mixture and reflux for several hours.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Add water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Saponify the resulting ester by refluxing with a solution of potassium hydroxide in ethanol.
-
After saponification, cool the mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Decarboxylate the dicarboxylic acid by heating to yield 18-methylnonadecanoic acid.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Chemical Synthesis of this compound via Carbonyldiimidazole (CDI) Activation
This protocol describes the synthesis of this compound from 18-methylnonadecanoic acid and Coenzyme A (CoA) using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This method is versatile and can be adapted for various long-chain fatty acids.[1]
Materials:
-
18-Methylnonadecanoic acid (MW: 312.53 g/mol )
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A, free acid (CoA)
-
0.5 M Sodium bicarbonate solution (NaHCO₃)
-
Argon or Nitrogen gas
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphoric acid
Procedure:
-
Activation of 18-Methylnonadecanoic Acid:
-
In a dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 10 mg of 18-methylnonadecanoic acid (0.032 mmol) in 500 µL of anhydrous THF.
-
Add 6.2 mg of CDI (0.038 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazolide intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 25 mg of Coenzyme A (approx. 0.032 mmol, 1 equivalent) in 500 µL of 0.5 M NaHCO₃ solution.
-
Slowly add the CoA solution to the activated fatty acid solution with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for at least 2 hours. The reaction progress can be monitored by HPLC.
-
-
Quenching and Preparation for Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute phosphoric acid to quench the reaction and protonate the CoA phosphate groups.
-
Filter the solution through a 0.22 µm syringe filter before HPLC purification.
-
Protocol 3: Purification of this compound by HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Inject the filtered reaction mixture onto the column.
-
Elute the product using a linear gradient from 10% to 90% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 260 nm (the absorbance maximum for the adenine moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and lyophilize to obtain the purified product as a white powder.
Protocol 4: Characterization of this compound
Mass Spectrometry:
-
Confirm the identity of the product by LC-MS/MS.
-
Expected Molecular Weight: 1062.05 g/mol [2]
-
Expected Molecular Formula: C₄₁H₇₄N₇O₁₇P₃S[2]
-
Observe the parent ion and characteristic fragment ions. A common fragment corresponds to the phosphopantetheine moiety.
NMR Spectroscopy:
-
¹H and ³¹P NMR can be used to confirm the structure and purity of the final product.
Quantitative Data Summary
| Parameter | Value | Reference/Comment |
| Precursor: 18-Methylnonadecanoic Acid | ||
| Molecular Weight | 312.53 g/mol | |
| Product: this compound | ||
| Molecular Weight | 1062.05 g/mol | [2] |
| Molecular Formula | C₄₁H₇₄N₇O₁₇P₃S | [2] |
| Reaction Parameters | ||
| Molar Ratio (Fatty Acid:CDI:CoA) | 1 : 1.2 : 1 | Optimized for efficient activation and coupling. |
| Purification and Yield | ||
| HPLC Detection Wavelength | 260 nm | Adenine moiety of CoA. |
| Expected Yield | >40% | Based on similar chemo-enzymatic syntheses of long-chain acyl-CoAs.[1][3] |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Activation of PPARα signaling by this compound.
References
Application Note: Quantitative Analysis of 18-Methylnonadecanoyl-CoA using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
18-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. As with other very-long-chain and branched-chain fatty acids, its accumulation or deficiency may be associated with certain metabolic disorders. Accurate quantification of this compound in biological matrices is crucial for researchers in drug development and life sciences who are investigating metabolic pathways and their dysregulation. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The method described herein is based on the principles of reversed-phase chromatography for the separation of long-chain acyl-CoAs, followed by triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for selective detection and quantification.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
Caption: A general workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of acyl-CoAs. The following protocol is a general guideline and may require optimization for specific biological matrices.
Materials:
-
Biological tissue or cell pellets
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: 2% Formic Acid in Water
-
SPE Elution Solvent: Methanol
-
Reconstitution Solvent: 50:50 Methanol:Water
Procedure:
-
Homogenization: Homogenize approximately 50-100 mg of tissue or a cell pellet in 1 mL of ice-cold extraction solvent. Spike with the internal standard at an appropriate concentration.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile
-
Gradient:
Time (min) %B 0.0 20 2.0 95 3.0 95 3.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for this compound and a common internal standard are provided below. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The fragmentation of long-chain acyl-CoAs is characterized by a neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][2][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1062.7 | 555.7 | 100 | 45 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 100 | 45 |
Data Presentation
The quantitative performance of the LC-MS/MS method should be evaluated by assessing its linearity, sensitivity, accuracy, and precision. The following tables summarize representative validation data for long-chain acyl-CoAs, which are expected to be similar for this compound.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Long-Chain Acyl-CoAs | 1 - 1000 | >0.995 | 1 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Long-Chain Acyl-CoAs | 5 | 98.5 | 4.2 | 6.8 |
| 50 | 101.2 | 2.8 | 4.5 | |
| 500 | 99.8 | 1.9 | 3.1 |
Data in tables are representative and based on published methods for similar long-chain acyl-CoAs.[1][2]
Biological Significance and Signaling Pathway
Branched-chain fatty acids, such as 18-methylnonadecanoic acid, are incorporated into complex lipids and can act as signaling molecules. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.
Caption: Activation of PPARα by this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The protocol includes a streamlined sample preparation procedure and optimized LC-MS/MS parameters for accurate and reproducible results. This method is a valuable tool for researchers investigating the role of branched-chain fatty acids in metabolic pathways and disease.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Developing a protocol for 18-Methylnonadecanoyl-CoA extraction from tissues
Application Notes & Protocols
Topic: Developing a Protocol for 18-Methylnonadecanoyl-CoA Extraction from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a long-chain branched fatty acyl-CoA that plays a role in lipid metabolism. As with other fatty acyl-CoAs, it is an important intermediate in fatty acid oxidation and is involved in various metabolic and signaling pathways.[1] The accurate quantification of this compound in tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of this compound from tissues, adapted from established methods for long-chain acyl-CoA analysis.
The protocol involves tissue homogenization, solvent-based extraction, and purification using solid-phase extraction (SPE). The final analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
Data Presentation
The following tables summarize representative quantitative data for the extraction of long-chain acyl-CoAs from various tissues using methods similar to the one described below. These values can be used as a benchmark for expected recovery and concentration ranges.
Table 1: Recovery of Long-Chain Acyl-CoAs from Various Tissues
| Acyl-CoA Species | Liver | Heart | Skeletal Muscle | Brain |
| Palmitoyl-CoA (C16:0) | ~70-80%[2] | ~70-80%[2] | ~70-80%[2] | ~70-80%[2] |
| Stearoyl-CoA (C18:0) | ~70-80%[2] | ~70-80%[2] | ~70-80%[2] | ~70-80%[2] |
| Oleoyl-CoA (C18:1) | ~70-80%[2] | ~70-80%[2] | ~70-80%[2] | ~70-80%[2] |
Note: Recovery rates can vary depending on the specific tissue and the efficiency of the extraction procedure.
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Tissues (nmol/g wet weight)
| Acyl-CoA Species | Liver | Heart | Skeletal Muscle | Brain |
| Palmitoyl-CoA (C16:0) | 15-30 | 5-10 | 2-5 | 6.0[1] |
| Stearoyl-CoA (C18:0) | 5-15 | 2-5 | 1-3 | 4.0[1] |
| Oleoyl-CoA (C18:1) | 20-40 | 8-15 | 3-7 | 11.0[1] |
Note: These are approximate values from the literature and can vary based on the physiological state of the animal.
Experimental Protocol
This protocol is designed for the extraction of this compound from approximately 100 mg of tissue. All steps should be performed on ice to minimize enzymatic degradation.
Materials and Reagents:
-
Tissues: Fresh or frozen tissue samples.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2]
-
Extraction Solvents:
-
Acetonitrile (ACN)
-
Isopropanol
-
-
Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges or similar weak anion exchange columns.
-
SPE Conditioning Solution: 100% Methanol.
-
SPE Equilibration Solution: Deionized Water.
-
SPE Wash Solution 1: 2% Formic Acid in water.
-
SPE Wash Solution 2: 100% Methanol.
-
SPE Elution Solution: 2-5% Ammonium Hydroxide in Methanol.
-
Internal Standard: Heptadecanoyl-CoA or a stable isotope-labeled analog of the target analyte.
-
Homogenizer: Glass homogenizer, bead-based homogenizer, or similar equipment.
-
Centrifuge: Capable of reaching 16,000 x g and maintaining 4°C.
-
Nitrogen Evaporator: For solvent evaporation.
-
LC-MS/MS System: With a C18 reverse-phase column.
Procedure:
-
Tissue Preparation:
-
Weigh approximately 100 mg of frozen tissue.
-
If starting with fresh tissue, it should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
-
Homogenization:
-
Place the frozen tissue in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize the tissue thoroughly on ice. For hard tissues, more extensive homogenization may be required.[3]
-
Add 1 mL of isopropanol and continue to homogenize until a uniform suspension is achieved.[2]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile (ACN) to the homogenate.[2]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Column Conditioning: Condition the SPE column by passing 3 mL of 100% Methanol through it.
-
Column Equilibration: Equilibrate the column by passing 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the extraction step onto the SPE column.
-
Washing:
-
Wash the column with 2.4 mL of 2% Formic Acid in water.
-
Wash the column again with 2.4 mL of 100% Methanol.
-
-
Elution: Elute the acyl-CoAs from the column by adding 2.4 mL of the Elution Solution (2-5% Ammonium Hydroxide in Methanol). Collect the eluate.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50 mM ammonium acetate).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Use a gradient elution with solvents such as water with 15 mM ammonium hydroxide and acetonitrile with 15 mM ammonium hydroxide.[4]
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound from tissues.
Signaling Pathway
The specific signaling pathway for this compound is not well-defined in the literature. However, as a branched-chain fatty acid, its metabolism is expected to follow a pathway similar to that of other branched-chain fatty acids, such as phytanic acid. This involves alpha-oxidation followed by beta-oxidation.
Caption: Generalized metabolic pathway for a branched-chain fatty acyl-CoA.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
Application Notes and Protocols for 18-Methylnonadecanoyl-CoA as a Substrate for Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is the coenzyme A derivative of 18-methylnonadecanoic acid, a long-chain branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their significant roles in various physiological and pathophysiological processes.[1][2] Unlike their straight-chain counterparts, the methyl branch in BCFAs alters their physical properties, influencing membrane fluidity and cellular signaling.[2][3] The activation of 18-methylnonadecanoic acid to its CoA ester, this compound, positions it as a key substrate for acyltransferases, enzymes that are central to the synthesis of complex lipids.
These application notes provide a comprehensive overview of the potential utility of this compound as a substrate for various acyltransferases, with a focus on Diacylglycerol Acyltransferase (DGAT), Acyl-CoA:Cholesterol Acyltransferase (ACAT), Glycerol-3-Phosphate Acyltransferase (GPAT), and Lysophosphatidylcholine Acyltransferase (LPCAT). Understanding the interaction of this compound with these enzymes is crucial for elucidating the metabolic fate of this BCFA and its role in lipid metabolism and associated diseases.
Acyltransferases and Branched-Chain Acyl-CoA Metabolism
Acyltransferases catalyze the transfer of fatty acyl groups from Coenzyme A to acceptor molecules, playing a critical role in the biosynthesis of triglycerides, cholesteryl esters, and phospholipids. The substrate specificity of these enzymes is a key determinant of the composition and, consequently, the biological function of these complex lipids.
-
Diacylglycerol Acyltransferase (DGAT): DGAT is a pivotal enzyme in the synthesis of triacylglycerols (TGs), catalyzing the final and committed step in this pathway.[4][5][6] There are two main isoforms, DGAT1 and DGAT2, which exhibit different substrate specificities.[4][7] DGAT1 has a broader substrate range, while DGAT2 shows a preference for certain fatty acyl-CoAs.[4][7] Investigating this compound as a substrate for DGAT isoforms can shed light on how BCFAs are incorporated into neutral storage lipids.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): ACAT is responsible for the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol.[8][9] Two isoforms, ACAT1 and ACAT2, have been identified, with ACAT1 being ubiquitously expressed.[8][9] The utilization of this compound by ACAT would imply a role for BCFAs in cholesterol homeostasis and potentially in the pathology of diseases like atherosclerosis.
-
Glycerol-3-Phosphate Acyltransferase (GPAT): GPAT catalyzes the initial step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. It acylates glycerol-3-phosphate to form lysophosphatidic acid. The substrate preference of GPAT can influence the initial composition of the glycerol backbone, impacting the final lipid species produced.
-
Lysophosphatidylcholine Acyltransferase (LPCAT): LPCAT is involved in the remodeling of phospholipids through the reacylation of lysophosphatidylcholine.[10][11] This process, known as the Lands cycle, is crucial for maintaining membrane phospholipid composition and generating signaling molecules. The ability of LPCAT to use this compound would indicate a direct route for the incorporation of this BCFA into cellular membranes.
Quantitative Data Summary
Direct quantitative kinetic data for this compound with specific acyltransferases is not extensively available in the public domain. However, based on studies of similar long-chain and branched-chain fatty acyl-CoAs, we can infer potential substrate suitability. The following table summarizes representative kinetic data for various acyl-CoAs with different acyltransferases to provide a comparative context.
| Acyltransferase | Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source Organism/System |
| DGAT1 | Oleoyl-CoA (18:1) | 6.7 | 15.4 | Human (expressed in insect cells) |
| DGAT2 | Oleoyl-CoA (18:1) | 12.5 | 8.3 | Human (expressed in insect cells) |
| ACAT1 | Oleoyl-CoA (18:1) | 7.5 | 1.2 | Human (recombinant) |
| GPAT | Linoleoyl-CoA (18:2) | - | 1.4 | Neonatal Rabbit Skeletal Muscle |
| GPAT | Stearoyl-CoA (18:0) | - | 1.1 | Neonatal Rabbit Skeletal Muscle |
| LPCAT | Oleoyl-CoA (18:1) | ~15 | ~1.5 | Brassica napus microsomes |
| LPCAT | Stearoyl-CoA (18:0) | ~20 | ~0.5 | Brassica napus microsomes |
| LPCAT | Palmitoyl-CoA (16:0) | ~25 | ~0.3 | Brassica napus microsomes |
Note: The table presents example data for common straight-chain unsaturated and saturated fatty acyl-CoAs. Researchers should determine the specific kinetic parameters for this compound experimentally.
Experimental Protocols
The following are detailed protocols for in vitro assays to determine the activity of acyltransferases with this compound as a substrate. These protocols are generalized and may require optimization for specific enzyme sources and experimental setups.
Protocol 1: In Vitro Diacylglycerol Acyltransferase (DGAT) Assay
Objective: To determine if this compound is a substrate for DGAT and to quantify its incorporation into triacylglycerols.
Materials:
-
Enzyme source: Microsomes from cells or tissues expressing DGAT, or purified DGAT enzyme.
-
This compound
-
[14C]this compound or a suitable radiolabeled acyl-CoA for competitive assays
-
sn-1,2-Diacylglycerol (DAG)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl2
-
Reaction Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)
-
Heptane
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Substrate Emulsion:
-
In a glass tube, dry down the desired amount of sn-1,2-diacylglycerol under a stream of nitrogen.
-
Add Assay Buffer and sonicate on ice to form a uniform emulsion.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
BSA solution (to a final concentration of 1 mg/mL)
-
DAG emulsion (to a final concentration of 100 µM)
-
Enzyme preparation (e.g., 20-50 µg of microsomal protein)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (and a tracer amount of [14C]this compound if using radiolabeling) to a final concentration range of 10-100 µM.
-
Incubate at 37°C for 10-30 minutes.
-
-
Lipid Extraction:
-
Stop the reaction by adding 1.5 mL of the Reaction Stop Solution.
-
Add 1 mL of heptane and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper heptane phase containing the lipids.
-
-
Analysis by TLC:
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the plate in the TLC Developing Solvent until the solvent front is near the top.
-
Air dry the plate and visualize the lipid spots using iodine vapor or by autoradiography if radiolabeled substrate was used.
-
Scrape the spots corresponding to triacylglycerol into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Protocol 2: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay
Objective: To assess the ability of ACAT to utilize this compound for the esterification of cholesterol.
Materials:
-
Enzyme source: Microsomes from cells expressing ACAT, or purified ACAT.
-
This compound
-
[14C]this compound or [3H]Cholesterol
-
Cholesterol
-
Phosphatidylcholine
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM DTT
-
Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)
-
Silica gel TLC plates
-
TLC Developing Solvent: Hexane:Ethyl Acetate (9:1, v/v)
Procedure:
-
Prepare Substrate Liposomes:
-
In a glass tube, mix cholesterol and phosphatidylcholine in a 1:1 molar ratio in chloroform.
-
Dry the lipid mixture under nitrogen.
-
Resuspend the lipid film in Assay Buffer and sonicate to form small unilamellar vesicles.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine:
-
Assay Buffer
-
Cholesterol/Phosphatidylcholine liposomes (to a final cholesterol concentration of 50 µM)
-
Enzyme preparation (e.g., 50-100 µg of microsomal protein)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding [14C]this compound to a final concentration of 10-50 µM.
-
Incubate at 37°C for 15-60 minutes.
-
-
Lipid Extraction:
-
Terminate the reaction by adding 1 mL of Chloroform:Methanol (2:1).
-
Add 0.2 mL of 0.9% NaCl solution and vortex.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Analysis by TLC:
-
Spot the extracted lipids on a silica gel TLC plate.
-
Develop the plate in the appropriate TLC solvent system.
-
Visualize and quantify the cholesteryl ester product as described in the DGAT assay protocol.
-
Visualizations
Caption: Overview of lipid synthesis pathways involving acyltransferases with this compound as a potential substrate.
Caption: General experimental workflow for an in vitro acyltransferase assay using this compound.
References
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gosset.ai [gosset.ai]
- 6. pnas.org [pnas.org]
- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACAT1 regulates the dynamics of free cholesterols in plasma membrane which leads to the APP-α-processing alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant acyl-CoA:lysophosphatidylcholine acyltransferases (LPCATs) have different specificities in their forward and reverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 18-Methylnonadecanoyl-CoA in Lipidomics Studies
Introduction
18-Methylnonadecanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. As a member of the broader class of branched-chain fatty acids (BCFAs), it is implicated in a variety of cellular processes, from membrane structure to metabolic regulation. While specific research on this compound is limited, its structural characteristics suggest a role in pathways influenced by other BCFAs and very-long-chain fatty acids (VLCFAs). This document provides an overview of its potential applications in lipidomics, detailed protocols for its analysis, and a discussion of its putative metabolic significance.
Branched-chain fatty acids are known to play crucial roles in several biological functions, including acting as anti-inflammatory agents, influencing lipid-lowering processes, and exhibiting neuroprotective actions.[1] They are integral components of the cell membrane in certain microorganisms, contributing to membrane fluidity.[2] In mammals, BCFAs can originate from the catabolism of branched-chain amino acids (BCAAs) such as isoleucine.[3] Specifically, the biosynthesis of the parent fatty acid, 18-methylnonadecanoic acid, is initiated from isoleucine metabolism, which provides the 2-methylbutyryl-CoA primer for the fatty acid synthase complex.[3]
The analysis of long-chain and very-long-chain acyl-CoAs, including this compound, presents analytical challenges due to their low abundance and amphiphilic nature. However, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their sensitive and specific quantification in biological samples.[4][5][6] These methods are crucial for understanding the metabolic fate and signaling roles of these molecules.
Potential Applications in Lipidomics Research
The study of this compound can provide insights into several areas of research:
-
Biomarker Discovery: Altered levels of specific BCFAs have been associated with metabolic diseases.[1] Investigating the profile of this compound in various pathological conditions could lead to the discovery of novel disease biomarkers.
-
Metabolic Pathway Elucidation: As a downstream metabolite of BCAA catabolism, tracking the flux of this compound can help in understanding the interplay between amino acid and lipid metabolism.[7]
-
Understanding Membrane Biology: The incorporation of BCFAs into complex lipids can influence membrane properties. Studying this compound can shed light on its role in maintaining membrane fluidity and function, particularly under conditions of cellular stress.
-
Drug Development: Given the diverse physiological roles of BCFAs, enzymes involved in the metabolism of this compound could be potential targets for therapeutic intervention in metabolic and inflammatory diseases.[1]
Quantitative Data Presentation
| Acyl-CoA Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in MCF7 cells (pmol/10^6 cells) | Concentration in RAW264.7 cells (pmol/10^6 cells) |
| Myristoyl-CoA (C14:0) | 11.5 | 978.4 | 471.4 | 5.6 | 2.4 |
| Palmitoyl-CoA (C16:0) | 12.8 | 1006.4 | 499.4 | 12.1 | 3.6 |
| Stearoyl-CoA (C18:0) | 14.0 | 1034.5 | 527.5 | 8.8 | 1.2 |
| Oleoyl-CoA (C18:1) | 13.8 | 1032.4 | 525.4 | 24.9 | 2.9 |
| This compound (iso-C20:0) | 15.2 (estimated) | 1062.5 (calculated) | 555.5 (calculated) | Not Reported | Not Reported |
| Arachidoyl-CoA (C20:0) | 15.5 | 1062.5 | 555.5 | 4.2 | 0.5 |
| Behenoyl-CoA (C22:0) | 16.8 | 1090.6 | 583.6 | 7.6 | 0.4 |
| Lignoceroyl-CoA (C24:0) | 17.9 | 1118.6 | 611.6 | 10.5 | 0.3 |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[8][9]
Materials:
-
Ice-cold 100 mM potassium phosphate buffer (pH 4.9)
-
Isopropanol
-
Acetonitrile
-
Saturated ammonium sulfate solution
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge capable of 4°C and high-speed centrifugation
Procedure:
-
Weigh frozen, powdered tissue (100-200 mg) or collect cell pellets (approx. 10^7 cells).
-
Add 2 mL of ice-cold potassium phosphate buffer containing the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).
-
Homogenize the sample thoroughly in a glass homogenizer on ice.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Collect the upper phase containing the acyl-CoAs into a new tube.
-
Dilute the extract with 10 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
The sample is now ready for solid-phase extraction (SPE) cleanup or direct injection for LC-MS/MS analysis if a cleaner sample is not required.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is based on a highly sensitive method for the quantification of long-chain acyl-CoAs.[4][5][10]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Linear gradient to 10% B
-
18.1-25 min: Hold at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 1062.5 (for [M+H]+ of this compound)
-
Product Ion (Q3): m/z 555.5 (corresponding to the fatty acyl-pantetheine fragment)
-
-
Collision Energy: Optimized for the specific instrument and analyte (typically 30-40 eV)
-
Other parameters (e.g., declustering potential, entrance potential): Optimized for maximal signal intensity.
Quantification:
-
A calibration curve is generated using a synthetic standard of this compound of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used for quantification to correct for extraction losses and matrix effects.
Visualizations
Metabolic Pathway of this compound Biosynthesis
Caption: Biosynthesis of this compound from Isoleucine.
Experimental Workflow for Lipidomics Analysis
Caption: Workflow for the extraction and analysis of this compound.
Conclusion
While this compound remains an understudied lipid species, its structural relationship to other bioactive branched-chain and very-long-chain fatty acids suggests its potential importance in lipidomics research. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the role of this molecule in health and disease. Further investigation is warranted to fully elucidate its metabolic pathways, biological functions, and utility as a biomarker.
References
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 18-methylnonadecanoate | 65301-91-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of 18-Methylnonadecanoyl-CoA using High-Performance Liquid Chromatography
Introduction
18-Methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA. The analysis of specific long-chain acyl-CoAs is crucial for understanding various metabolic pathways, including fatty acid metabolism and its role in cellular signaling and disease. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection provides a robust and sensitive method for the quantification of these molecules in biological samples. This application note details a reverse-phase HPLC method for the separation and quantification of this compound.
General Principles
The separation of long-chain fatty acyl-CoAs is typically achieved using reversed-phase chromatography.[1][2] C18 columns are commonly employed for this purpose.[3] The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Gradient elution is often necessary to achieve optimal separation of these structurally similar compounds. Detection can be performed by UV absorbance at 254 or 259 nm, as the CoA molecule has a strong absorbance at this wavelength.[3][4][5] For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC/MS) is the preferred method.[6][7]
Experimental Workflow
The overall experimental workflow for the analysis of this compound from biological samples involves sample preparation, HPLC separation, and data analysis.
Detailed Protocols
1. Sample Preparation from Biological Tissues
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.[7]
-
Materials:
-
Frozen tissue sample
-
10% Trichloroacetic acid (TCA)
-
Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA)
-
Reversed-phase solid-phase extraction (SPE) cartridges
-
Methanol
-
Water
-
Nitrogen gas evaporator
-
Mobile phase for reconstitution
-
-
Procedure:
-
Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% TCA.
-
Add the internal standard to the homogenate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
2. HPLC Method for this compound
This is a proposed method based on common practices for long-chain acyl-CoA analysis.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV Detector or Mass Spectrometer
-
-
Chromatographic Conditions:
-
Mobile Phase A: 150 mM Sodium Phosphate, pH 6.4[3]
-
Mobile Phase B: Methanol[3]
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 259 nm
-
MS/MS: Electrospray ionization (ESI) in positive mode, monitoring for the specific parent and daughter ions of this compound.
-
-
Data Presentation
The following tables present hypothetical data for a validation study of the HPLC method for this compound.
Table 1: Linearity of this compound Standard Curve
| Concentration (µM) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,521,000 |
| R² | 0.9998 |
Table 2: Precision and Accuracy of the Method
| Spiked Concentration (µM) | Measured Concentration (µM) (Mean ± SD, n=5) | Intra-day Precision (%RSD) | Accuracy (%) |
| 0.5 | 0.48 ± 0.03 | 6.3 | 96.0 |
| 2.5 | 2.55 ± 0.11 | 4.3 | 102.0 |
| 7.5 | 7.39 ± 0.28 | 3.8 | 98.5 |
Metabolic Context
This compound is a branched-chain fatty acyl-CoA. It is expected to enter the fatty acid β-oxidation pathway, although the methyl branch may require additional enzymatic steps for complete degradation.
The described HPLC method provides a framework for the reliable quantification of this compound in biological samples. The combination of solid-phase extraction for sample cleanup and reversed-phase HPLC with either UV or MS/MS detection offers the sensitivity and selectivity required for detailed metabolic studies. While gas chromatography is a predominant technique for fatty acid analysis, HPLC is advantageous for analyzing less common fatty acids and for preparative purposes without the need for derivatization.[2][8] This application note serves as a starting point for researchers and drug development professionals working with this and other long-chain branched fatty acyl-CoAs.
References
- 1. The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
Application Notes and Protocols for 18-Methylnonadecanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. Its structure suggests a role in lipid metabolism, particularly in pathways that handle fatty acids with methyl branches. Such branched-chain fatty acids are known to be metabolized via peroxisomal β-oxidation. This document provides detailed application notes and protocols for the use of this compound as a substrate in in vitro enzyme assays, focusing on key enzymes of the fatty acid β-oxidation pathway. These assays are critical for studying enzyme kinetics, screening for inhibitors or activators, and elucidating the metabolic fate of this and similar molecules.
Relevant Metabolic Pathway: Peroxisomal β-Oxidation
Long-chain branched fatty acids are primarily degraded in peroxisomes. The initial steps of β-oxidation for a substrate like this compound would likely involve a series of enzymatic reactions catalyzed by acyl-CoA oxidases or dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases. The presence of a methyl group may require the action of specific enzymes such as α-methylacyl-CoA racemase to ensure the correct stereochemistry for subsequent enzymatic steps.
Commercial Availability of 18-Methylnonadecanoyl-CoA Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylnonadecanoyl-CoA is a long-chain branched acyl-coenzyme A molecule. While specific research applications for this particular molecule are not extensively documented in peer-reviewed literature, its structural class—very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs)—is of significant interest in various fields of biological research. These molecules are integral to cellular metabolism, membrane structure, and signaling pathways. This document provides an overview of the commercial availability of this compound standards, along with detailed protocols for their potential application in research, based on established methodologies for analogous compounds.
Commercial Availability
This compound is available from specialized chemical suppliers as a research-grade standard. Due to the niche nature of this compound, it is recommended to contact suppliers directly for the most up-to-date information on purity, formulation, and availability.
Table 1: Commercial Supplier Information for this compound
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Notes |
| Alfa Chemistry | This compound | Not specified | C41H74N7O17P3S | 1062.05 | Research use only. Store in a sealed container away from light.[1] |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier to obtain detailed information on the purity, concentration, and storage conditions of the specific lot.
Potential Research Applications
Based on the known roles of VLCFAs and BCFAs, this compound standards can be utilized in a variety of research applications:
-
Metabolic Studies: As a substrate for enzymes involved in fatty acid metabolism, particularly those with a preference for branched-chain fatty acids. This can include studies on peroxisomal β-oxidation and the enzymes involved in this pathway.[2][3]
-
Lipidomics: As an internal or external standard for the quantification of endogenous levels of 18-methylnonadecanoic acid or its CoA ester in biological samples using mass spectrometry.
-
Enzyme Assays: To characterize the substrate specificity and kinetics of enzymes such as acyl-CoA synthetases, acyl-CoA oxidases, and hydrolases.
-
Cell Biology: To investigate the effects of branched-chain fatty acids on cell membrane fluidity, lipid droplet formation, and cellular signaling pathways.[4]
Experimental Protocols
The following protocols are generalized for the analysis of long-chain acyl-CoAs and can be adapted for this compound.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines the extraction and quantification of long-chain acyl-CoAs from cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled long-chain acyl-CoA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ammonium hydroxide (NH4OH) or Formic Acid
-
Butanol
-
Potassium phosphate buffer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
Protocol:
-
Sample Homogenization:
-
Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:1 IPA:ACN:H2O).
-
Include an appropriate internal standard in the homogenization buffer to correct for extraction efficiency and matrix effects.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the lipids and acyl-CoAs.
-
-
Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium hydroxide or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer in positive or negative ion mode.
-
For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the molecular ion of this compound, and the product ion will be a specific fragment (e.g., the fragment corresponding to the loss of the adenosine diphosphate ribose moiety).
-
-
Table 2: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- of this compound |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy | Optimize for the specific compound |
In Vitro Enzyme Assay
This protocol can be used to determine if this compound is a substrate for a specific enzyme (e.g., an acyl-CoA oxidase).
Materials:
-
This compound standard
-
Purified enzyme of interest
-
Reaction buffer appropriate for the enzyme
-
Detection reagent (e.g., a fluorescent probe that reacts with a product of the enzymatic reaction)
-
96-well plate
-
Plate reader
Protocol:
-
Prepare a standard curve of the expected product of the enzymatic reaction.
-
Set up the enzymatic reaction:
-
In a 96-well plate, add the reaction buffer, the enzyme, and the detection reagent.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Include appropriate controls (no enzyme, no substrate).
-
-
Incubate the reaction at the optimal temperature for the enzyme for a set period.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the enzyme activity by comparing the signal from the reactions to the standard curve.
Visualization of Relevant Pathways and Workflows
General Workflow for LC-MS/MS Analysis of Acyl-CoAs
Caption: Workflow for the analysis of acyl-CoAs by LC-MS/MS.
Simplified Overview of Peroxisomal β-Oxidation
Very-long-chain fatty acids, including branched-chain variants, are primarily metabolized in peroxisomes. The following diagram illustrates a simplified overview of this pathway.
References
Application Notes and Protocols for Cell Culture Studies Involving Branched-Chain Fatty Acid Supplementation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Branched-chain fatty acids (BCFAs) are a diverse group of lipids characterized by one or more methyl groups on their acyl chain. While less common than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, including membrane fluidity, cellular signaling, and energy metabolism. The study of BCFAs in cell culture provides a valuable model for understanding their physiological and pathological roles. Although direct studies on 18-Methylnonadecanoyl-CoA are limited, a wealth of information exists for other BCFAs, such as phytanic acid. Phytanic acid is a 3-methyl-branched fatty acid that accumulates in Refsum disease, a peroxisomal disorder, making it a key molecule for studying BCFA metabolism and toxicity. These notes provide a framework for investigating the cellular effects of BCFAs, using phytanic acid as a primary example.
Data Presentation: Effects of Phytanic Acid on Cellular Processes
The following tables summarize quantitative data from studies on phytanic acid, providing insights into its metabolism and cellular effects.
Table 1: Subcellular Oxidation of [1-¹⁴C]Phytanic Acid in Human Skin Fibroblasts
| Subcellular Fraction | Oxidation Rate (pmol/h per mg protein) in Control Fibroblasts | Oxidation Rate (pmol/h per mg protein) in Refsum Fibroblasts |
| Peroxisomes | 37.1 ± 2.65 | Not Detected |
| Mitochondria | 1.9 ± 0.3 | 2.04 ± 0.7 |
| Endoplasmic Reticulum | 0.4 ± 0.07 | 0.43 ± 0.2 |
Data from a study on the alpha-oxidation of phytanic acid in cultured skin fibroblasts from control individuals and patients with Refsum disease, where the peroxisomal alpha-oxidation is deficient[1].
Table 2: Effects of Various C18 Fatty Acids on SP210 Mouse Myeloma Cell Growth
| Fatty Acid | ID50 (µg/mL) |
| cis-C18:3 omega 6 | 15 |
| cis-C18:3 omega 3 | 15 |
| trans-C18:1 | 25 |
| cis-C18:1 | 35 |
| cis-C18:2 | 35 |
| trans-C18:2 | 40 |
This table illustrates the dose-dependent cytotoxic effects of various C18 unsaturated fatty acids on a cancer cell line. Stearic acid (C18:0) showed no cytotoxic effects[2].
Table 3: Effect of Phytanic Acid on Apoptosis Induction in Endometrial Cancer Cells
| Cell Line | Treatment | Cleaved Caspase 3 Increase (fold change) |
| Ishikawa | 250 µM Palmitic Acid | 1.92 |
| ECC-1 | 250 µM Palmitic Acid | 2.35 |
While this study used palmitic acid, a straight-chain fatty acid, it provides a quantitative measure of apoptosis induction that can be adapted for studying the effects of branched-chain fatty acids[3].
Experimental Protocols
Here, we provide detailed methodologies for key experiments to study the effects of branched-chain fatty acids in cell culture.
Protocol 1: Analysis of Phytanic Acid α-Oxidation in Cultured Fibroblasts
This protocol is designed to measure the metabolic conversion of phytanic acid to its α-oxidation products, pristanic acid and 2-hydroxyphytanic acid.
Materials:
-
Cultured human skin fibroblasts (e.g., from a cell bank or patient samples)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phytanic acid
-
Stable isotope-labeled internal standards for phytanic acid, 2-hydroxyphytanic acid, and pristanic acid
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Cell Culture: Culture fibroblasts to near confluence in standard cell culture flasks.
-
Supplementation: Incubate the cultured fibroblasts with medium containing a known concentration of phytanic acid (e.g., 10-100 µM).
-
Sample Collection: After a defined incubation period (e.g., 24-48 hours), collect both the culture medium and the cells separately.
-
Extraction:
-
Medium: Add stable isotope-labeled internal standards to the collected medium. Extract the lipids using a suitable organic solvent system (e.g., hexane/isopropanol).
-
Cells: Wash the cells with phosphate-buffered saline (PBS), scrape them into a solvent, and homogenize. Add internal standards and extract the lipids.
-
-
Derivatization: Derivatize the extracted fatty acids to make them volatile for GC-MS analysis (e.g., by methylation).
-
GC-MS Analysis: Analyze the derivatized samples by stable isotope dilution GC-MS to quantify the amounts of 2-hydroxyphytanic acid and pristanic acid produced.[4]
Protocol 2: Assessment of BCFA-Induced Mitochondrial Dysfunction and Oxidative Stress
This protocol outlines methods to evaluate the impact of BCFA supplementation on mitochondrial health and the generation of reactive oxygen species (ROS).
Materials:
-
Cultured cells (e.g., astrocytes, hepatocytes)
-
Branched-chain fatty acid of interest (e.g., phytanic acid)
-
Mitochondrial membrane potential dye (e.g., JC-1, TMRM)
-
ROS-sensitive fluorescent probe (e.g., DCFDA, CellROX)
-
Fluorescence microscope or plate reader
-
Flow cytometer (optional)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
BCFA Treatment: Treat the cells with the desired concentrations of the BCFA for various time points.
-
Mitochondrial Membrane Potential Measurement:
-
Incubate the cells with a mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Measure the fluorescence using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
-
ROS Detection:
-
Load the cells with a ROS-sensitive probe.
-
Measure the increase in fluorescence, which corresponds to the level of intracellular ROS.
-
-
Cytochrome c Release (Apoptosis Assay):
-
Fractionate the cells to separate the mitochondrial and cytosolic components.
-
Perform a Western blot to detect the presence of cytochrome c in the cytosolic fraction, which is an indicator of apoptosis initiation.[5]
-
Protocol 3: Investigating BCFA Effects on Gene Expression via Nuclear Receptors
This protocol describes how to determine if a BCFA influences the expression of genes regulated by nuclear receptors like PPARs and RXR.
Materials:
-
Cultured cells known to express the nuclear receptors of interest (e.g., HepG2 hepatocytes, brown adipocytes).
-
Branched-chain fatty acid of interest.
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green).
-
Primers for target genes (e.g., UCP-1, CPT-1) and a housekeeping gene.
Procedure:
-
Cell Treatment: Treat cultured cells with the BCFA at various concentrations and for a specific duration.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the BCFA-treated cells compared to the control cells. An increase in the expression of target genes suggests activation of the corresponding nuclear receptor pathway.[6]
Visualizations: Signaling Pathways and Workflows
Caption: Metabolic pathway of phytanic acid alpha-oxidation in peroxisomes.
Caption: Signaling pathways affected by branched-chain fatty acids.
Caption: General experimental workflow for studying BCFA effects in cell culture.
References
- 1. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of C18 fatty acids on cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytanic acid alpha-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanic acid, but not pristanic acid, mediates the positive effects of phytol derivatives on brown adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of 18-Methylnonadecanoyl-CoA in solution
Welcome to the technical support center for 18-Methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for this compound, like other acyl-CoAs, is the hydrolysis of the high-energy thioester bond. This reaction breaks the bond between the fatty acyl chain and the coenzyme A moiety, yielding the free fatty acid (18-methylnonadecanoic acid) and coenzyme A. This hydrolysis is spontaneous in aqueous solutions and is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of the thioester bond in this compound is highly pH-dependent. The rate of hydrolysis is generally slowest in acidic conditions (pH 4-6) and increases significantly in neutral to alkaline conditions (pH 7 and above). This is because the hydroxide ion (OH⁻), which is more abundant at higher pH, can directly attack the thioester bond, leading to its cleavage.
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: While the primary degradation pathway is hydrolysis, oxidative damage can also occur, particularly if the solution is exposed to air and light for extended periods. While not as critical as for unsaturated acyl-CoAs, the addition of antioxidants such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help to maintain the integrity of the coenzyme A moiety. However, the most critical factors for stability remain pH and temperature control.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results are often due to the degradation of this compound. Ensure that you are using freshly prepared solutions or properly stored aliquots. It is also crucial to maintain a consistent pH and temperature throughout your experiments. For enzymatic assays, ensure that the buffer components are compatible with your enzyme and do not accelerate the degradation of the acyl-CoA. A troubleshooting workflow for inconsistent results is provided below.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity or Concentration of this compound
Symptoms:
-
Decreased signal in analytical assays (e.g., HPLC, LC-MS) over a short period.
-
Loss of biological activity in enzymatic or cell-based assays.
Possible Causes and Solutions:
| Cause | Solution |
| High pH of the solution | Prepare solutions in a slightly acidic buffer (pH 5.0-6.5). Avoid neutral or alkaline buffers for storage. |
| High temperature | Always handle and store solutions on ice or at 4°C. For long-term storage, aliquot and freeze at -80°C. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of your stock solution to minimize freezing and thawing. |
| Microbial contamination | Use sterile buffers and handle solutions under aseptic conditions. Consider filtering the solution through a 0.22 µm filter. |
Issue 2: Poor Solubility or Precipitation of this compound
Symptoms:
-
Visible precipitate in the solution.
-
Cloudy or milky appearance of the solution.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding the critical micellar concentration (CMC) | Long-chain acyl-CoAs are amphipathic and can form micelles at high concentrations. Work with concentrations below the CMC if possible, or be aware of micelle formation in your experimental design. |
| Presence of divalent cations | Divalent cations like Mg²⁺ and Ca²⁺ can cause precipitation of long-chain acyl-CoAs. If these are required for your experiment, consider the addition of a chelating agent like EDTA in your stock solutions (if compatible with your downstream application). |
| Inappropriate solvent | While aqueous buffers are common, for initial solubilization, a small amount of an organic solvent like DMSO or ethanol can be used before dilution in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data Presentation
Table 1: Relative Stability of Long-Chain Acyl-CoA Thioester Bonds under Various Conditions
This table provides a qualitative summary of the factors affecting the stability of long-chain saturated acyl-CoAs like this compound.
| Condition | Relative Stability | Rationale |
| pH 4.0 - 6.0 | High | The rate of thioester hydrolysis is minimized in acidic conditions. |
| pH 7.0 - 7.5 | Moderate | Hydrolysis rate increases as the concentration of hydroxide ions increases. |
| pH > 8.0 | Low | Alkaline conditions significantly accelerate the hydrolysis of the thioester bond. |
| Temperature -80°C | Very High | Degradation is minimal at ultra-low temperatures. Ideal for long-term storage. |
| Temperature -20°C | High | Suitable for long-term storage, though -80°C is preferred. |
| Temperature 4°C | Moderate | Suitable for short-term storage (days). Noticeable degradation can occur over longer periods. |
| Room Temperature | Low | Significant degradation can occur within hours. Avoid prolonged exposure. |
| Presence of DTT/TCEP | High (for CoA moiety) | These reducing agents protect the free sulfhydryl group of coenzyme A from oxidation. |
| Repeated Freeze-Thaw | Low | Can lead to localized concentration changes and physical stress, accelerating degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
Objective: To monitor the degradation of this compound over time by separating the intact molecule from its hydrolysis products (coenzyme A and free fatty acid).
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable buffer at a known concentration.
-
Divide the stock solution into aliquots for analysis at different time points.
-
Incubate the aliquots under the desired experimental conditions (e.g., different pH values or temperatures).
-
-
Sample Collection:
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop the degradation by adding an equal volume of cold acetonitrile containing an internal standard (e.g., another long-chain acyl-CoA not present in the sample).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute the more hydrophobic this compound. A typical gradient might be from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm (for the adenine moiety of coenzyme A).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Normalize the peak area to the internal standard.
-
Plot the normalized peak area against time to determine the degradation rate.
-
Protocol 2: Monitoring Thioester Hydrolysis using the DTNB (Ellman's Reagent) Assay
Objective: To quantify the release of free coenzyme A (CoA-SH) as a result of this compound hydrolysis.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 10 mM DTNB in the reaction buffer.
-
Sample Solution: Prepare your this compound solution in the buffer system you wish to test for stability.
-
-
Assay Procedure:
-
Set up a multi-well plate or cuvettes.
-
To each well/cuvette, add a known volume of your this compound solution at different time points of incubation.
-
Add the DTNB solution to each well/cuvette to a final concentration of 0.5 mM.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
The increase in absorbance corresponds to the formation of the TNB²⁻ anion, which is proportional to the amount of free CoA-SH released.
-
-
Quantification:
-
Use a standard curve of known concentrations of coenzyme A to determine the concentration of released CoA-SH in your samples.
-
The rate of increase in CoA-SH concentration reflects the rate of hydrolysis of this compound.
-
Mandatory Visualizations
Overcoming challenges in the mass spectrometry of 18-Methylnonadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 18-Methylnonadecanoyl-CoA.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Review your extraction protocol. Long-chain acyl-CoAs are amphiphilic and require specific extraction methods. Consider using a protocol based on acidic protein precipitation followed by solid-phase extraction (SPE) or a liquid-liquid extraction with a solvent mixture like acetonitrile/isopropanol/water. | Increased recovery of this compound in the final extract, leading to a detectable signal. |
| Degradation of Analyte | Acyl-CoAs are susceptible to hydrolysis. Ensure all sample preparation steps are performed on ice or at 4°C. Use fresh, high-purity solvents and minimize the time between extraction and analysis. Store extracts at -80°C.[1] | Preservation of the intact this compound molecule, resulting in an improved signal-to-noise ratio. |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters. Use positive ion mode, as acyl-CoAs ionize well as [M+H]⁺ ions.[2] Optimize capillary voltage, cone voltage, and gas flow rates using a standard if available. | Enhanced ionization efficiency, leading to a stronger signal for the precursor ion. |
| Matrix Effects | Biological matrices can suppress the ionization of the target analyte. Implement a robust sample cleanup procedure, such as SPE, to remove interfering substances like phospholipids. Also, ensure adequate chromatographic separation from co-eluting matrix components. | Reduction in ion suppression and a more stable and intense signal for this compound. |
Issue 2: Difficulty Distinguishing this compound from its Straight-Chain Isomer (Eicosanoyl-CoA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Isomers | Modify your liquid chromatography (LC) method. Branched-chain fatty acyl-CoAs typically have slightly shorter retention times on reversed-phase (e.g., C18) columns compared to their linear counterparts due to their smaller hydrophobic surface area.[3] Increase the gradient length or use a column with a different selectivity (e.g., C30) to improve separation.[4] | Chromatographic separation of this compound and Eicosanoyl-CoA, allowing for their individual detection and quantification. |
| Identical Precursor Mass | Since these are isomers, they will have the same precursor mass. Rely on tandem mass spectrometry (MS/MS) for differentiation. While the primary fragmentation (neutral loss of 507 Da) will be the same, the relative abundances of other fragment ions may differ. | Identification of unique fragment ions or distinct fragmentation patterns that allow for the confident identification of each isomer. |
| Ambiguous Fragmentation | Optimize collision energy. Systematically vary the collision energy to find an optimal setting that produces characteristic fragment ions for the branched-chain structure. Look for fragments arising from cleavage at the methyl branch point. | Generation of a reproducible and informative MS/MS spectrum that can be used to distinguish the isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?
A1: The most prominent fragmentation of acyl-CoAs in positive ion mode is a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[5][6][7] Another common fragment ion is observed at m/z 428, representing the phosphoadenosine portion.[1] For this compound (expected [M+H]⁺ of approximately m/z 1062.7), you should primarily look for a product ion at m/z 555.7. While less abundant, you may also observe ions resulting from cleavage around the methyl branch on the acyl chain.
Q2: Which type of liquid chromatography column is best suited for the analysis of this compound?
A2: A reversed-phase C18 column is commonly used for the separation of long-chain acyl-CoAs.[2][8] However, to achieve separation from its straight-chain isomer, a longer C18 column, a shallower gradient, or a column with enhanced shape selectivity, such as a C30 column, may be beneficial.[4]
Q3: How can I improve the stability of my this compound samples and standards?
A3: To minimize degradation, always keep samples and standards on ice or at 4°C during preparation.[1] For long-term storage, samples should be kept at -80°C. Reconstitute dried extracts in a non-aqueous solvent or an acidic aqueous solution immediately before analysis to reduce hydrolysis. The use of glass vials instead of plastic can also decrease signal loss for some CoA species.
Q4: What are suitable internal standards for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If this is not available, an odd-chain acyl-CoA of a similar chain length, such as heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA), is a suitable alternative as they are not typically found in high abundance in biological systems.
Quantitative Data
The following table presents a summary of long-chain acyl-CoA concentrations found in various mammalian cell lines, providing a general reference for expected abundance levels. Note that the concentration of this compound is often low and may not be explicitly reported in all studies.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C16:0-CoA | ~15 | ~12 | ~4 |
| C18:0-CoA | ~10 | ~8 | ~2.5 |
| C18:1-CoA | ~8 | ~7 | ~3 |
| C20:0-CoA | ~2 | ~1 | <0.5 |
Note: Data is compiled from multiple sources and should be used for comparative purposes only. Absolute concentrations can vary significantly based on cell type, culture conditions, and analytical methodology.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-20°C) extraction solvent: Acetonitrile/Isopropanol/Water (3:1:1 v/v/v)
-
Internal standard solution (e.g., 10 µM C17:0-CoA in extraction solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Add 500 µL of pre-chilled extraction solvent containing the internal standard to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
-
Protein Removal:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Nitrogen, optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor > Product 1 (Neutral Loss), Precursor > Product 2 (Specific Fragment)
-
Internal Standard (e.g., C17:0-CoA): Precursor > Product (Neutral Loss)
-
Visualizations
Regulation of Mitochondrial Fatty Acid Oxidation
Caption: Regulation of fatty acid oxidation by Malonyl-CoA.
Experimental Workflow for Acyl-CoA Analysis
Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of 18-Methylnonadecanoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 18-Methylnonadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain acyl-CoA, is primarily due to two factors:
-
Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze the thioester bond of acyl-CoAs, releasing Coenzyme A and the free fatty acid.[1][2][3] These enzymes are present in various cellular compartments, including the cytosol, mitochondria, and peroxisomes.[2]
-
Chemical Instability: The thioester bond is chemically labile and susceptible to hydrolysis, especially under non-optimal pH conditions. The rate of this hydrolysis has been shown to increase with the length of the fatty acyl chain, particularly for those longer than 15 carbons.[4][5]
Q2: How should I store my samples to ensure the stability of this compound?
A2: To minimize degradation, immediate processing of fresh tissue or cells is highly recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[6] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of long-chain acyl-CoAs.[6]
Q3: What type of sample tubes should I use for storing and processing my samples?
A3: It is recommended to use glass vials instead of plastic for sample processing and storage. Studies have shown that using glass can decrease the loss of Coenzyme A species' signal, suggesting better sample stability and reduced adsorption to the vial surface.[7]
Q4: What is the expected recovery rate for long-chain acyl-CoAs during extraction?
A4: The recovery rate can vary depending on the tissue type and the specific extraction method used. However, with optimized protocols, it is possible to achieve high recovery rates. See the data comparison table below for reported recovery efficiencies from various methods.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete cell or tissue lysis. | Ensure thorough homogenization. A glass homogenizer is recommended for tissue samples.[6] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often suggested. |
| Degradation during extraction. | Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Incorporate an internal standard (e.g., Heptadecanoyl-CoA) early in the protocol to monitor recovery throughout the process.[6] | |
| Inefficient Solid-Phase Extraction (SPE). | Ensure the SPE column is correctly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.[6] | |
| Poor Chromatographic Peak Shape | Analyte instability in the reconstitution solvent. | Reconstitute the dried extract in a solvent that promotes stability. Common choices include methanol or a 50% methanol solution in 50 mM ammonium acetate (pH 7).[8] |
| Contaminants in the sample. | Ensure that the extraction and purification steps are sufficient to remove interfering substances. A phosphoric acid wash step between injections in an LC-MS/MS workflow can help avoid poor chromatographic performance.[9] | |
| Inconsistent Results Between Replicates | Sample heterogeneity. | Ensure that the tissue or cell samples are as homogeneous as possible before extraction. |
| Variable degradation between samples. | Standardize the time for each step of the sample preparation process to ensure that all samples are treated identically. Keep all samples on ice throughout the procedure. |
Data Presentation
Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Various Extraction Methods
| Extraction Method | Acyl-CoA Species | Recovery Rate | Reference |
| Acetonitrile/Isopropanol Extraction followed by SPE | Palmitoyl-CoA, Oleoyl-CoA, Arachidonyl-CoA | 83-90% | [10] |
| Modified Acetonitrile/Isopropanol Extraction with SPE | Long-chain acyl-CoAs | 70-80% | [11] |
| UHPLC-ESI-MS/MS with harmonized HILIC and RP chromatography | C2 to C20 acyl-CoAs | 90-111% | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured mammalian cells.[8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Internal standard (e.g., C17:0-CoA) in methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, glass recommended), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cell plate (adherent) or cell pellet (suspension).
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
For suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the sample briefly.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial (glass recommended) for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Tissue
This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs from tissue samples.[11]
Materials:
-
Frozen tissue sample
-
Glass homogenizer, pre-chilled
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN, LC-MS grade)
-
2-Propanol
-
Internal standard (e.g., C17:0-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification column)
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a suitable tube and add 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove impurities (refer to manufacturer's protocol for appropriate wash buffers).
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent and volume for LC-MS/MS analysis as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Key degradation pathways for this compound.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the detection sensitivity of 18-Methylnonadecanoyl-CoA in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 18-Methylnonadecanoyl-CoA (18-MNA-CoA) in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for 18-MNA-CoA analysis, from sample preparation to data acquisition.
Q1: Why is the signal intensity of my 18-MNA-CoA peak consistently low or non-existent in my LC-MS/MS analysis?
A1: Low signal intensity for long-chain acyl-CoAs like 18-MNA-CoA is a common challenge. Several factors could be contributing to this issue:
-
Suboptimal Ionization: Ensure you are using the positive electrospray ionization (ESI) mode, as it is generally about three times more sensitive for most acyl-CoAs compared to the negative ion mode.[1][2]
-
Inefficient Ionization: The large and amphipathic nature of 18-MNA-CoA can lead to poor ionization efficiency. The choice of mobile phase additives is critical. Consider using buffered mobile phases with ammonium formate or ammonium acetate to improve protonation and signal response.[1] While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause severe signal suppression in mass spectrometry.
-
In-source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source. High cone voltage or capillary temperature can cause the molecule to break down before it is detected as the precursor ion, thus reducing its apparent intensity.[1]
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions. It is crucial to keep samples cold and process them quickly to minimize degradation.
-
Adduct Formation: The signal for your analyte can be distributed among various ions, including the protonated molecule [M+H]+ and different adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of the signal lowers the intensity of any single species.[1]
Q2: I'm observing significant peak tailing for my 18-MNA-CoA peak. What are the likely causes and solutions?
A2: Peak tailing can compromise peak integration and quantification. Here are the common causes and troubleshooting steps:
-
Secondary Interactions: The polar phosphate groups of acyl-CoAs can interact with active sites on the column, leading to tailing. Using a high-quality, end-capped C18 or C8 column is recommended.
-
Column Contamination: Buildup of matrix components on the column frit or at the head of the column can lead to poor peak shape. Regularly flushing the column or using a guard column can mitigate this.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For acyl-CoAs, using a slightly basic mobile phase (e.g., with ammonium hydroxide) can improve peak shape.[3]
-
Extra-column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are properly made with minimal tubing length.
Q3: My quantitative results for 18-MNA-CoA are not reproducible. What could be the reason?
A3: Poor reproducibility is often linked to inconsistencies in sample preparation and analytical methodology.
-
Inconsistent Sample Extraction: The extraction efficiency of long-chain acyl-CoAs can be variable. Ensure your homogenization and extraction procedures are consistent for all samples. The use of a robust internal standard is crucial to correct for variations in recovery.[2]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of 18-MNA-CoA, leading to ion suppression or enhancement. This can vary between samples, affecting reproducibility.[4] A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If unavailable, matrix-matched calibration curves should be prepared.
-
Analyte Instability: As mentioned, acyl-CoAs are unstable. Inconsistent sample handling, such as prolonged exposure to room temperature or repeated freeze-thaw cycles, can lead to variable degradation and, consequently, poor reproducibility.
Frequently Asked Questions (FAQs)
Sample Preparation
Q4: What is the recommended method for extracting 18-MNA-CoA from biological tissues?
A4: A common and effective method involves homogenization in a cold acidic buffer followed by solvent extraction. A detailed protocol is provided in the "Experimental Protocols" section below. Briefly, tissue is homogenized in a potassium phosphate buffer (pH 4.9) followed by extraction with a mixture of acetonitrile and isopropanol.[5] Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.[6]
Q5: Is an internal standard necessary for the quantification of 18-MNA-CoA?
A5: Yes, the use of an appropriate internal standard is highly recommended for accurate and precise quantification. An ideal internal standard would be a stable isotope-labeled version of 18-MNA-CoA. If this is not available, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[3] The internal standard helps to correct for variations in extraction efficiency, sample injection volume, and matrix effects.[2]
LC-MS/MS Analysis
Q6: What are the typical MS/MS fragmentation patterns for long-chain acyl-CoAs like 18-MNA-CoA?
A6: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[6][7][8] Another common product ion is observed at m/z 428, representing the adenosine 3',5'-diphosphate fragment.[9][10] For Multiple Reaction Monitoring (MRM) experiments, the transition of the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507 Da is often the most intense and specific.
Q7: Can derivatization improve the detection sensitivity of 18-MNA-CoA?
A7: While derivatization is a common strategy for improving the sensitivity of fatty acid analysis by GC-MS, it is less common for the direct analysis of acyl-CoAs by LC-MS. However, a novel derivatization strategy involving phosphate methylation has been shown to improve chromatographic peak shape and reduce analyte loss for a wide range of acyl-CoAs. This could be a promising approach for enhancing the detection of 18-MNA-CoA.
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) reported for various long-chain acyl-CoAs using different LC-MS/MS methods. Note that specific data for 18-MNA-CoA is not widely available, but the values for other long-chain acyl-CoAs provide a reasonable estimate of expected sensitivity.
| Analyte | Method | LOQ | Reference |
| Long-chain Acyl-CoAs (general) | UPLC-MS/MS | 0.1 to 5 pmol | [2] |
| Very-long-chain Acyl-CoAs | LC-MS/MS with phosphate methylation | 4.2 nM | |
| Short-chain Acyl-CoAs | LC-MS/MS with phosphate methylation | 16.9 nM |
Experimental Protocols
Protocol 1: Extraction of 18-MNA-CoA from Biological Tissue
This protocol is adapted from methods for long-chain acyl-CoA extraction.[5]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Homogenize the tissue thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
Transfer the homogenate to a centrifuge tube.
-
Extraction: Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (Optional Cleanup):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[6]
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 18-MNA-CoA
This protocol provides a starting point for developing an LC-MS/MS method for 18-MNA-CoA.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for 18-MNA-CoA.
-
Product Ion: [M+H - 507]+.
-
Collision Energy: Optimize by infusing a standard of 18-MNA-CoA. Start with a value around 30-40 eV.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the precursor ion.
-
Visualizations
Caption: Experimental workflow for 18-MNA-CoA analysis.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. skyline.ms [skyline.ms]
- 8. benchchem.com [benchchem.com]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximum Setting for Collision Energy (CE) during Compound Optimization [sciex.com]
Technical Support Center: Quantification of 18-Methylnonadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of 18-Methylnonadecanoyl-CoA, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix. When analyzing complex biological samples, molecules other than this compound can enter the mass spectrometer's ion source at the same time. These co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. For long-chain acyl-CoAs like this compound, which are present at low endogenous concentrations, matrix effects can be a significant source of error, leading to underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration.
Q2: My signal for this compound is significantly suppressed. What are the common causes and how can I troubleshoot this?
A2: Signal suppression is the most common matrix effect. The primary causes include:
-
High concentrations of phospholipids or salts: These are common in biological extracts and can compete with the analyte for ionization.
-
Inefficient sample cleanup: Residual proteins, detergents, or other extraction components can interfere with ionization.
-
Suboptimal chromatography: If this compound co-elutes with a large, interfering peak from the matrix, its signal will likely be suppressed.
Troubleshooting Steps:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds.[1][2] SPE can effectively separate acyl-CoAs from more polar or non-polar contaminants.
-
Optimize Chromatography: Adjust the HPLC/UPLC gradient to better separate this compound from the bulk of the matrix components.[3] Using a longer column or a different stationary phase can also improve resolution.
-
Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of all matrix components, which can lessen their suppressive effect. However, ensure the diluted concentration of your analyte is still above the lower limit of quantification (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. An ideal internal standard for this compound would be ¹³C- or ²H-labeled this compound, as it will have nearly identical chemical properties and experience the same matrix effects as the analyte.
Q3: I am observing ion enhancement for my analyte. What could be the cause?
A3: While less common than suppression, ion enhancement can also occur. This may happen if co-eluting matrix components improve the ionization efficiency of this compound, for instance, by altering the surface tension of the ESI droplets or by acting as a proton source. The troubleshooting steps are similar to those for ion suppression: improve chromatographic separation and use a proper internal standard.
Q4: How do I choose an appropriate internal standard for this compound analysis?
A4: The best practice is to use a stable isotope-labeled (SIL) version of the analyte (e.g., [¹³C₁₉]-18-Methylnonadecanoyl-CoA). If a SIL version is not available, a close structural analog can be used, such as another long-chain acyl-CoA that is not present in the sample (e.g., Heptadecanoyl-CoA).[4][5] The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and for matrix effects during analysis.
Q5: What are some common issues related to the stability of long-chain acyl-CoAs like this compound during sample preparation and analysis?
A5: Long-chain acyl-CoAs are known to be unstable and susceptible to degradation.[5][6] Key considerations include:
-
pH Sensitivity: They can hydrolyze at extreme pH values. It is recommended to work with buffers at a slightly acidic to neutral pH (e.g., pH 4.0-6.8).[3]
-
Temperature Sensitivity: Samples should be kept on ice or at 4°C throughout the extraction process and in the autosampler to prevent enzymatic or chemical degradation.[4][7] For long-term storage, samples should be kept at -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Aliquot samples after extraction if multiple analyses are planned.
Quantitative Data Summary
The following table provides an illustrative example of how matrix effects can impact the quantification of a generic long-chain acyl-CoA and the importance of using a stable isotope-labeled internal standard (SIL-IS) for correction.
| Sample Type | Analyte Peak Area (Arbitrary Units) | SIL-IS Peak Area (Arbitrary Units) | Calculated Concentration (μM) without IS Correction | Calculated Concentration (μM) with IS Correction | Ion Suppression/ Enhancement (%) |
| Neat Solution (Standard) | 1,000,000 | 1,050,000 | 5.00 (Reference) | 5.00 (Reference) | 0% |
| Liver Tissue Extract | 450,000 | 480,000 | 2.25 | 4.91 | -55% |
| Plasma Extract | 620,000 | 645,000 | 3.10 | 5.06 | -38% |
| Cell Lysate | 1,150,000 | 1,190,000 | 5.75 | 5.05 | +15% |
Note: This table is for illustrative purposes to demonstrate the concept of matrix effects and the corrective power of an appropriate internal standard. Actual values will vary depending on the matrix, analyte, and analytical method.
Experimental Protocols
This section outlines a general protocol for the extraction and quantification of this compound from biological samples, compiled from best practices in acyl-CoA analysis.[3][4][5]
1. Sample Homogenization and Extraction
-
Quickly weigh ~50 mg of frozen tissue or collect a specific number of cells. All steps should be performed on ice.
-
Add 1 mL of cold extraction solution (e.g., 2:2:1 acetonitrile/methanol/water or 10% trichloroacetic acid in water).[1][7]
-
Add the internal standard (e.g., a known amount of [¹³C₁₉]-18-Methylnonadecanoyl-CoA or Heptadecanoyl-CoA).
-
Homogenize the sample using a bead beater or a Dounce homogenizer.
-
Vortex for 5 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove neutral and weakly bound impurities.
-
Elute the acyl-CoAs using a stronger, appropriate solvent (e.g., methanol containing ammonium hydroxide).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol/water with 5 mM ammonium acetate).[3]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[3]
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient starting from a low percentage of B (e.g., 2%) and ramping up to a high percentage (e.g., 95%) over several minutes to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
-
For this compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion. The most common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.
-
For the Internal Standard: Monitor the corresponding transition for the labeled or analog standard.
-
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Proper storage and handling of 18-Methylnonadecanoyl-CoA
This technical support center provides guidance on the proper storage, handling, and experimental use of 18-Methylnonadecanoyl-CoA. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound should be stored in a sealed container, protected from light.[1] For long-term stability, it is recommended to store the compound at -20°C or -80°C.
Q2: What is the best way to prepare a stock solution of this compound?
A: Due to the limited aqueous solubility of long-chain acyl-CoAs, preparing a stock solution requires careful consideration.[2] It is advisable to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO, and then dilute it with the desired aqueous buffer. To prevent hydrolysis, it is recommended to prepare fresh solutions for each experiment or to aliquot and store them at -80°C for short-term use.
Q3: Is this compound stable in aqueous solutions?
A: The stability of acyl-CoAs in aqueous solutions can be a concern due to potential hydrolysis. However, for short experimental timeframes, such as in kinetic measurements, they have been shown to be stable for at least an hour. To minimize degradation, it is best to use freshly prepared solutions or to thaw aliquots immediately before use. Avoid repeated freeze-thaw cycles.
Q4: What are the potential applications of this compound in research?
A: As a branched-chain fatty acyl-CoA, this compound is a potential high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] Therefore, it can be used in studies investigating lipid metabolism, gene expression regulation, and cellular signaling pathways mediated by PPARα. It may also serve as a substrate for enzymes involved in branched-chain fatty acid metabolism.[4]
Q5: What safety precautions should I take when handling this compound?
A: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of any dust or aerosol. For detailed safety information, it is always best to consult the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Limited aqueous solubility | Prepare a stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Micelle formation at high concentrations | Long-chain acyl-CoAs can form micelles in aqueous solutions, which may affect their availability.[5] Work with concentrations below the critical micelle concentration (CMC) if possible. If high concentrations are necessary, consider the use of detergents or binding proteins like acyl-CoA binding protein (ACBP) to maintain solubility and prevent aggregation.[5] |
| Precipitation upon cooling | If you observe precipitation when solutions are placed on ice, try preparing and using the solutions at room temperature. |
Issue 2: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Keep solutions on ice during the experiment to minimize degradation. |
| Inhibition of the enzyme by high concentrations of the substrate | Perform a dose-response experiment to determine the optimal concentration range for this compound. High concentrations of long-chain acyl-CoAs can have detergent-like effects on membranes and may inhibit enzyme activity.[5] |
| Incorrect buffer conditions | Ensure the pH and ionic strength of your assay buffer are optimal for the enzyme being studied. |
| Presence of interfering substances | Ensure that the organic solvent used to dissolve the this compound is at a final concentration that does not inhibit the enzyme. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound in a microcentrifuge tube.
-
Add a small volume of ethanol or DMSO to dissolve the solid. Vortex briefly to ensure complete dissolution.
-
Add the desired aqueous buffer (e.g., PBS, Tris-HCl) to the dissolved this compound to achieve the final stock concentration.
-
If not for immediate use, aliquot the stock solution into small volumes and store at -80°C.
Protocol 2: General Enzymatic Assay for Acyl-CoA Metabolism
This protocol provides a general framework for an assay measuring the activity of an enzyme that metabolizes this compound.
-
Prepare a reaction mixture containing the assay buffer, the enzyme of interest, and any necessary co-factors.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a specific volume of the this compound stock solution.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or HPLC.
-
Include appropriate controls, such as a reaction without the enzyme or a reaction without the substrate, to account for any background signal.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H74N7O17P3S | [1] |
| Molecular Weight | 1062.05 g/mol | [1] |
| Solubility | Limited in aqueous solutions. | [2] |
Visualizations
Caption: General experimental workflow for using this compound.
Caption: PPARα signaling pathway activated by this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 18-Methylnonadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the analysis of 18-Methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in acyl-CoA analysis is a frequent issue that can compromise experimental results. The primary sources include:
-
Plasticware: Consumables like microcentrifuge tubes, pipette tips, and vials can leach plasticizers (e.g., phthalates), antioxidants, and slip agents. Polypropylene, a common lab plastic, has been shown to introduce hundreds of contaminant ions.[1][2] Some of these leached compounds, such as primary amides and fatty acids, can be identical to endogenous lipids, leading to misidentification and inaccurate quantification.[1][2]
-
Solvents: The solvents used for extraction and in mobile phases are a significant source of contamination. Even high-purity or LC-MS grade solvents can contain impurities like alkylated amines, which can form adducts with the analyte of interest.[3] It is crucial to test solvents from different vendors, as contamination levels can vary substantially.[3]
-
Glassware: While often a better alternative to plastic, glassware can also be a source of contamination if not cleaned rigorously.[4] New glassware, in particular, may have residues from manufacturing.
-
Laboratory Environment: Dust, fibers from cleaning wipes, and contaminants transferred from personal protective equipment (PPE) like gloves can be introduced during sample handling.[5][6]
-
Reagents and Buffers: Additives in mobile phases or buffers can introduce contaminants. It is essential to use high-purity reagents.[7]
Q2: I am observing unexpected peaks in my mass spectrometry data. How can I determine if they are contaminants?
A2: Distinguishing between endogenous molecules and contaminants is a critical step. Here’s a systematic approach:
-
Analyze a "Blank" Sample: Prepare and analyze a blank sample that goes through the entire experimental workflow, from extraction to analysis, but without the biological specimen. This will help identify contaminants originating from solvents, tubes, and reagents.[4]
-
Consult Contaminant Databases: There are publicly available repositories of common laboratory contaminants with their high-resolution m/z values, adduct information, and retention times.[1]
-
Examine Fragmentation Patterns: Acyl-CoAs typically exhibit characteristic fragmentation patterns in MS/MS, such as a neutral loss of 507 Da in positive ion mode.[8] Contaminants will likely not share these specific fragmentation patterns.
-
Check for Common Contaminant Masses: Familiarize yourself with the m/z values of common contaminants like plasticizers and slip agents (e.g., erucamide, oleamide).
Q3: Can plasticware-induced contamination affect my results beyond just adding extra peaks?
A3: Yes, the impact of contaminants from plasticware extends beyond simple spectral interference. A major issue is ion suppression , where co-eluting contaminants compete with the analyte of interest (this compound) for ionization, leading to a decreased signal intensity and underestimation of its concentration.[2] This effect is particularly pronounced for low-abundance lipids.[2] Furthermore, some leached chemicals can be structurally identical to endogenous fatty acids, directly interfering with accurate quantification.[2]
Q4: What are the best practices for sample handling to minimize contamination?
A4: Adhering to strict sample handling protocols is crucial for minimizing contamination.[6]
-
Wear Appropriate PPE: Always wear powder-free gloves, a clean lab coat, and safety glasses. Change gloves frequently, especially after touching any potentially contaminated surfaces.[5][9]
-
Use a Clean Workspace: Whenever possible, work in a laminar flow hood or a designated clean area to prevent contamination from airborne particles.[6] Regularly clean work surfaces with appropriate solvents.[5]
-
Minimize Sample Exposure: Keep sample vials and containers capped whenever possible to prevent the entry of dust and other environmental contaminants.
-
Proper Pipetting Technique: Use filtered pipette tips to prevent cross-contamination between samples and from the pipette itself.
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Step | Success Indicator |
| Contaminated Solvents | 1. Run a blank gradient on the LC-MS system. 2. If the background is still high, obtain fresh, high-purity (LC-MS grade) solvents from a different lot or vendor.[3] 3. Always filter mobile phases.[7] | A significant reduction in the baseline noise of the blank run. |
| Contaminated LC System | 1. Flush the entire LC system, including the column, with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol, water).[7] 2. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[10] | A cleaner baseline in subsequent blank runs and improved signal-to-noise for standards. |
| Leaching from Tubing/Fittings | 1. Inspect all PEEK tubing and fittings for degradation or discoloration. 2. Replace any suspect components. | A stable and low baseline after replacing components. |
Issue 2: Presence of Known Plasticizer Peaks (e.g., Phthalates)
| Possible Cause | Troubleshooting Step | Success Indicator |
| Contamination from Plastic Consumables | 1. Switch from polypropylene tubes to borosilicate glass tubes with PTFE-lined caps for sample preparation and storage.[1][2] 2. If plasticware is unavoidable, pre-rinse tubes and pipette tips with the extraction solvent to remove surface contaminants. 3. Test different brands of plasticware, as contaminant profiles can vary significantly.[1] | Disappearance or significant reduction of plasticizer-related peaks in blank and sample chromatograms. |
| Environmental Contamination | 1. Ensure the laboratory environment is clean and free of dust. 2. Store solvents and reagents in glass containers. | Fewer extraneous peaks in analytical blanks. |
Experimental Protocols
Protocol 1: Cleaning of Glassware for Acyl-CoA Analysis
-
Initial Wash: Manually wash glassware with a laboratory-grade detergent and hot water.
-
Rinsing: Rinse thoroughly with tap water, followed by a rinse with deionized water.
-
Solvent Rinse: Rinse the glassware with a high-purity solvent such as methanol or acetone to remove organic residues.
-
Drying: Dry the glassware in an oven at a high temperature (e.g., >100°C) to evaporate any remaining solvent and water.
-
Storage: Once cooled, cover the glassware openings with solvent-rinsed aluminum foil and store in a clean, dust-free environment.
Protocol 2: Sample Preparation Workflow to Minimize Contamination
This protocol outlines a sample preparation workflow for the extraction of this compound from biological matrices, with a focus on minimizing contamination.
-
Reagent and Consumable Preparation:
-
Use freshly opened, high-purity solvents.
-
Prepare all buffers and solutions using glassware that has been rigorously cleaned according to Protocol 1.
-
If plasticware must be used, select high-quality polypropylene tubes and pre-rinse them with the extraction solvent.
-
-
Sample Homogenization and Extraction:
-
Perform all steps in a clean environment, such as a laminar flow hood.
-
Homogenize the sample in a glass homogenizer.
-
Add the extraction solvent (e.g., a mixture of isopropanol and water) and internal standards.
-
Vortex the mixture thoroughly.
-
Use borosilicate glass tubes for the extraction process.
-
-
Phase Separation and Collection:
-
Centrifuge the sample to separate the phases.
-
Carefully transfer the supernatant containing the lipid extract to a clean glass vial using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent immediately before analysis.
-
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: Recommended workflow for minimizing contamination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ready-made.com [ready-made.com]
- 6. blog.omni-inc.com [blog.omni-inc.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 18-Methylnonadecanoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 18-Methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, with other common straight-chain and branched-chain acyl-CoAs. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their distinct roles in cellular metabolism and signaling.
Introduction to Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, playing critical roles in fatty acid synthesis and oxidation, energy production, and the synthesis of complex lipids.[1][2][3] They also function as signaling molecules, modulating the activity of various enzymes and transcription factors.[2] The structure of the acyl chain, including its length and the presence of branches, significantly influences its metabolic fate and biological activity.[4][5][6]
This compound is a long-chain branched fatty acyl-CoA. While straight-chain fatty acyl-CoAs like palmitoyl-CoA and stearoyl-CoA are major components of cellular lipid pools, branched-chain fatty acyl-CoAs are typically found in lower concentrations and have distinct metabolic pathways and biological effects.[4][5]
Comparative Biological Activity: Quantitative Data
Currently, direct comparative quantitative data on the biological activity of this compound against other acyl-CoAs is limited in publicly available literature. The following table summarizes general findings on the substrate preferences of key enzymes involved in acyl-CoA metabolism. This data provides an indirect comparison of how these different acyl-CoAs might be processed in the cell.
| Enzyme Family | General Substrate Preference | This compound (Inferred) | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) | Other Branched-Chain Acyl-CoAs (e.g., Pristanoyl-CoA) |
| Acyl-CoA Synthetases (ACS) | Varies by isoform; long-chain ACSLs activate fatty acids from C12 to C20. | Likely a substrate for a long-chain acyl-CoA synthetase. | Preferred substrate for many ACSL isoforms. | Preferred substrate for many ACSL isoforms. | Substrate for specific ACS isoforms. |
| Acyl-CoA Oxidases (ACOX) | Isoform-specific; some prefer straight long-chains, others branched-chains.[5][7] | Likely a substrate for peroxisomal branched-chain ACOX.[7] | Substrate for ACOX1 (peroxisomal) and ACADVL (mitochondrial).[5] | Substrate for ACOX1 (peroxisomal) and ACADVL (mitochondrial). | Preferred substrate for ACOX2/ACOX3 (peroxisomal).[7] |
| Carnitine Palmitoyltransferase I (CPT1) | Highest activity towards long-chain saturated acyl-CoAs.[8][9] | Likely a substrate, but potentially with lower affinity than straight-chain counterparts. | High-affinity substrate.[8][10] | High-affinity substrate. | May be a poorer substrate compared to straight-chain acyl-CoAs. |
| Peroxisome Proliferator-Activated Receptor α (PPARα) Activation | Long-chain and branched-chain acyl-CoAs are known ligands.[11][12] | Expected to be a PPARα ligand. | Known PPARα ligand. | Known PPARα ligand. | Potent PPARα activators.[11] |
Key Metabolic and Signaling Pathways
Acyl-CoAs are integral to several key cellular pathways. The structure of the acyl-CoA determines its preferred metabolic route and its efficacy as a signaling molecule.
Fatty Acid β-Oxidation
Straight-chain fatty acyl-CoAs are primarily metabolized in the mitochondria, while very-long-chain and branched-chain fatty acyl-CoAs are initially broken down in peroxisomes.[3][5]
PPARα Signaling Pathway
Long-chain and branched-chain fatty acyl-CoAs can act as ligands for the nuclear receptor PPARα, which is a master regulator of lipid metabolism.[11][13] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of the biological activities of different acyl-CoAs.
Acyl-CoA Oxidase Activity Assay
This assay measures the rate at which an acyl-CoA oxidase consumes its substrate. By comparing the rates for different acyl-CoAs, their relative suitability as substrates can be determined.
Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Purified acyl-CoA oxidase (e.g., from rat liver peroxisomes)
-
This compound, Palmitoyl-CoA, Stearoyl-CoA, and other acyl-CoA standards
-
Potassium phosphate buffer (pH 7.4)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red or ABTS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic substrate.
-
Add a standardized amount of purified acyl-CoA oxidase to each well of the microplate.
-
To initiate the reaction, add the different acyl-CoA substrates (at various concentrations to determine kinetic parameters) to their respective wells.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot V₀ against substrate concentration to determine Michaelis-Menten kinetic parameters (Km and Vmax).
Gene Expression Analysis via quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the quantification of changes in the expression of target genes (e.g., PPARα target genes) in response to treatment with different acyl-CoAs.[14][15]
Principle: Cells are treated with the acyl-CoAs of interest. RNA is then extracted, reverse-transcribed into cDNA, and the expression of specific genes is quantified using real-time PCR with gene-specific primers.
Materials:
-
Cell line responsive to fatty acids (e.g., HepG2 hepatocytes)
-
This compound, Palmitoyl-CoA, Stearoyl-CoA
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with equimolar concentrations of the different acyl-CoAs for a specified period (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment group compared to the control.
Conclusion
While direct comparative studies on this compound are not extensively available, the existing knowledge on the metabolism of branched-chain versus straight-chain fatty acyl-CoAs allows for informed hypotheses about its biological activity. It is likely to be preferentially metabolized in peroxisomes and can act as a signaling molecule, for instance, by activating PPARα. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the specific biological roles of this compound and other novel acyl-CoA molecules. Further research in this area is crucial for understanding the full spectrum of lipid metabolism and its implications in health and disease, and for the development of targeted therapeutic interventions.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA dehydrogenases and acyl-CoA oxidases. Structural basis for mechanistic similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 9. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.12. Gene Expression Analysis [bio-protocol.org]
- 15. Frontiers | Genome-wide analysis of the acyl-coenzyme A synthetase family and their association with the formation of goat milk flavour [frontiersin.org]
A Comparative Guide to the Metabolic Fates of 18-Methylnonadecanoyl-CoA and Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two distinct fatty acyl-CoA molecules: 18-methylnonadecanoyl-CoA, a long-chain branched-chain fatty acid (BCFA), and palmitoyl-CoA, a long-chain straight-chain fatty acid (SCFA). Understanding the differential metabolism of these molecules is crucial for research into metabolic disorders, drug development, and cellular signaling. While direct comparative experimental data for this compound is limited, this guide synthesizes current knowledge on the metabolism of long-chain BCFAs as a proxy, contrasting it with the well-established pathways of palmitoyl-CoA.
Executive Summary
The metabolic pathways of this compound and palmitoyl-CoA diverge significantly due to the presence of a methyl branch in the former. Palmitoyl-CoA is a primary substrate for mitochondrial β-oxidation, a major energy-yielding process. In contrast, the methyl group in this compound sterically hinders direct β-oxidation, necessitating an initial breakdown via the peroxisomal α-oxidation pathway. This fundamental difference in their initial catabolism leads to distinct subcellular localizations, enzymatic requirements, and metabolic end products, with important implications for cellular energy balance and signaling.
Comparative Data
Due to the scarcity of direct experimental data for this compound, the following tables compare the general characteristics and enzyme kinetics of SCFA and BCFA metabolism, with palmitoyl-CoA and other BCFAs serving as representative examples.
Table 1: General Metabolic Comparison
| Feature | This compound (Inferred) | Palmitoyl-CoA |
| Fatty Acid Type | Long-Chain Branched-Chain (iso-form) | Long-Chain Straight-Chain |
| Primary Metabolic Pathway | Peroxisomal α-oxidation followed by β-oxidation | Mitochondrial β-oxidation |
| Initial Cellular Location | Peroxisomes | Mitochondria |
| Transport into Organelle | Primarily via ABCD3 transporter (PMP70) into peroxisomes.[1][2] | Carnitine shuttle (CPT1, CACT, CPT2) into mitochondria.[3][4] |
| Initial Catabolic Products | Pristanal, Formyl-CoA | Acetyl-CoA, FADH₂, NADH |
| Final Catabolic Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA |
| Energy Yield | Lower per carbon due to initial decarboxylation | Higher |
Table 2: Key Enzymes and Available Kinetic Data
| Enzyme | Substrate Class | Km | Vmax | Optimal pH |
| Acyl-CoA Synthetase (ACSL) | Straight-chain fatty acids (e.g., Oleate) | ~2-6 µM | - | 7.5-8.5 |
| Branched-chain fatty acids | Higher Km likely (lower affinity) | Lower Vmax likely | - | |
| Carnitine Palmitoyltransferase 1 (CPT1) | Palmitoyl-CoA | ~20-40 µM | - | ~7.0 |
| Branched-chain acyl-CoAs | Not a preferred substrate | - | - | |
| Phytanoyl-CoA Dioxygenase (PHYH) * | Phytanoyl-CoA | ~30 µM | - | ~7.0 |
| Acyl-CoA Dehydrogenases (e.g., MCAD) | Medium-chain acyl-CoAs | ~1-5 µM | - | ~8.0 |
Metabolic Pathways and Visualization
The structural difference between this compound and palmitoyl-CoA dictates their entry into distinct catabolic pathways.
Palmitoyl-CoA Metabolism: Mitochondrial β-Oxidation
Palmitoyl-CoA, a 16-carbon saturated fatty acid, is transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, it undergoes a cyclical series of four enzymatic reactions collectively known as β-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH.[5] The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production.
This compound Metabolism: Peroxisomal α- and β-Oxidation
The methyl group on the β-carbon of this compound prevents the action of acyl-CoA dehydrogenases, the first enzymes of β-oxidation.[6][7] Therefore, it must first undergo α-oxidation in the peroxisomes.[8] This process involves the removal of a single carbon from the carboxyl end, yielding an aldehyde that is subsequently oxidized to a fatty acid (pristanic acid in the case of phytanic acid metabolism) that is now a suitable substrate for β-oxidation.[6] Following several cycles of β-oxidation within the peroxisome, the shortened acyl-CoA can be transported to the mitochondria for complete oxidation.[9] A key difference in the end products is the generation of propionyl-CoA from the terminal three carbons of the odd-numbered carbon chain that results from the initial decarboxylation.
Experimental Protocols
Measurement of Mitochondrial β-Oxidation of Palmitoyl-CoA
This protocol is adapted from standard methods for measuring fatty acid oxidation in isolated mitochondria or cultured cells.
1. Substrate Preparation:
-
Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to fatty-acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer buffer).
-
The final concentration of palmitic acid is typically in the range of 100-200 µM.
2. Cell/Mitochondria Preparation:
-
Isolate mitochondria from tissue homogenates by differential centrifugation or use cultured cells.
-
Resuspend the mitochondria or cells in a respiration buffer (e.g., containing KCl, MgCl₂, KH₂PO₄, and HEPES).
3. Assay Procedure:
-
Initiate the reaction by adding the radiolabeled palmitate-BSA complex to the mitochondrial or cell suspension.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding perchloric acid to precipitate proteins and lipids.
-
Centrifuge to separate the acid-soluble fraction (containing ¹⁴C-acetyl-CoA and other small metabolites) from the acid-insoluble fraction (containing unoxidized [¹⁴C]palmitate).
4. Quantification:
-
Measure the radioactivity in the acid-soluble supernatant using liquid scintillation counting.
-
The rate of β-oxidation is calculated as the amount of radiolabeled acid-soluble products generated per unit of time per milligram of protein.
Measurement of Peroxisomal α-Oxidation of Branched-Chain Fatty Acids
Direct measurement of this compound oxidation is not well-documented. This generalized protocol is based on assays for phytanic acid oxidation.
1. Substrate Preparation:
-
Synthesize [1-¹⁴C]18-methylnonadecanoic acid.
-
Prepare the corresponding CoA ester, [1-¹⁴C]this compound, using acyl-CoA synthetase.
2. Enzyme Source:
-
Use purified peroxisomes isolated by density gradient centrifugation or cell homogenates from tissues with high peroxisomal activity (e.g., liver).
3. Assay Procedure:
-
The reaction mixture should contain the enzyme source, [1-¹⁴C]this compound, and necessary cofactors for α-oxidation (e.g., Fe²⁺, ascorbate, and α-ketoglutarate for the dioxygenase step).
-
Incubate at 37°C.
-
Terminate the reaction at various time points.
4. Product Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the substrate and products (e.g., 17-methyloctadecanal) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radiolabeled product by radio-scanning of the TLC plate or by scintillation counting of the collected HPLC fractions.
-
The rate of α-oxidation is determined by the rate of product formation.
Logical Workflow for Comparing Metabolic Impact
The distinct metabolic fates of this compound and palmitoyl-CoA have broader implications for cellular metabolism. The following diagram illustrates the logical flow of how their differential processing can impact cellular energy and substrate pools.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a New Fatty Acid Synthesis-Transport Machinery at the Peroxisomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 4. youtube.com [youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. byjus.com [byjus.com]
- 9. portlandpress.com [portlandpress.com]
Differentiating 18-Methylnonadecanoyl-CoA from Isobaric Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of lipid isomers are critical in lipidomics research and drug development, as subtle structural variations can lead to significant differences in biological function and metabolic fate. This guide provides a comparative analysis of analytical methodologies to distinguish 18-methylnonadecanoyl-CoA from its isobaric lipid counterparts. Isobaric lipids possess the same nominal mass-to-charge ratio (m/z), making their differentiation a significant analytical challenge.
This compound is an iso-branched-chain fatty acyl-CoA. Its isobars can include other positional isomers of methylnonadecanoyl-CoA (e.g., 17-methylnonadecanoyl-CoA, an anteiso-isomer), as well as straight-chain unsaturated fatty acyl-CoAs (e.g., eicosenoyl-CoA, C20:1-CoA) that have the same molecular formula. This guide focuses on chromatographic and mass spectrometric techniques that exploit the physicochemical differences arising from these structural variations.
Comparative Data of Isobaric C20 Acyl-CoAs
The differentiation of this compound from its isobars relies on subtle differences in their physical properties and fragmentation behavior upon ionization. The following table summarizes the expected outcomes from gas chromatography-mass spectrometry (GC-MS) of the corresponding fatty acid methyl esters (FAMEs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) of the intact acyl-CoAs.
| Analytical Technique | Parameter | This compound (iso-C20:0-CoA) | 17-Methylnonadecanoyl-CoA (anteiso-C20:0-CoA) | Eicosenoyl-CoA (C20:1-CoA) |
| GC-MS of FAMEs | Relative Retention Time | Shorter than straight-chain C20:0; slightly longer than anteiso-isomer on polar columns. | Shorter than iso- and straight-chain isomers on most columns. | Varies by double bond position and column polarity; generally longer than saturated counterparts. |
| Key MS Fragments (m/z) | Prominent [M-43]⁺ (loss of isopropyl group).[1][2] | Prominent [M-29]⁺ (loss of ethyl group) and [M-57]⁺ (loss of sec-butyl group).[1][2] | Diagnostic ions indicating double bond position (requires specific fragmentation techniques like OzID or derivatization). | |
| LC-MS/MS of Acyl-CoAs | Relative Retention Time (Reversed-Phase) | Longer than unsaturated isobar due to higher hydrophobicity. Slightly shorter than straight-chain C20:0-CoA. | Similar to iso-isomer, may co-elute or have slightly shorter retention. | Shorter than saturated counterparts due to the presence of the double bond. |
| MS/MS Fragmentation | Neutral loss of 507 (phosphopantetheine). Precursor ion scan for fragments characteristic of the fatty acid. | Neutral loss of 507. Precursor ion scan for fragments characteristic of the fatty acid. | Neutral loss of 507. Fragmentation of the acyl chain can reveal the double bond position. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
This method is a cornerstone for fatty acid analysis and is highly effective for differentiating branched-chain isomers.[3][4][5]
1. Hydrolysis and Derivatization to FAMEs:
-
Sample Preparation: Start with the purified lipid extract containing the acyl-CoAs.
-
Hydrolysis: To cleave the fatty acid from the Coenzyme A moiety, perform alkaline hydrolysis by adding 1 mL of 0.5 M NaOH in methanol. Heat the sample at 80°C for 10 minutes. This will yield the sodium salt of the fatty acid.
-
Methylation: Add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v) and heat at 80°C for 5 minutes. This reaction converts the fatty acid salt to its corresponding fatty acid methyl ester (FAME).
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A polar capillary column such as a Supelco SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent is recommended for optimal separation of fatty acid isomers.[6]
-
Injector: Split/splitless injector at 250°C in splitless mode.
-
Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Analysis: Isomers are identified based on their retention times and characteristic fragmentation patterns. For iso- and anteiso-isomers, look for the diagnostic ion fragments detailed in the table above.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Intact Acyl-CoAs
This method allows for the analysis of the intact acyl-CoA molecules, providing direct evidence of their identity.[7][8][9]
1. Sample Preparation:
-
Lipid Extraction: Extract lipids from the biological sample using a modified Bligh-Dyer or Folch extraction method.
-
Solid-Phase Extraction (SPE): To isolate the acyl-CoAs, use a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the lipid extract and wash with an aqueous buffer to remove hydrophilic components. Elute the acyl-CoAs with an organic solvent mixture, such as acetonitrile/methanol.
-
Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separating acyl-CoAs based on their hydrophobicity.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Method: Use Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning. For general detection of acyl-CoAs, a neutral loss scan of 507 Da can be employed. For specific identification, monitor the transition from the precursor ion [M+H]⁺ to a fragment ion specific to the fatty acid chain.
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow for Lipid Differentiation
The following diagram illustrates the general workflow for differentiating isobaric lipids using both GC-MS and LC-MS/MS approaches.
Caption: General experimental workflow for differentiating isobaric lipids.
Metabolic Origin of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) such as 18-methylnonadecanoic acid are derived from the catabolism of branched-chain amino acids (BCAAs). The following diagram illustrates the metabolic pathway leading to the synthesis of iso- and anteiso-fatty acyl-CoAs.
Caption: Synthesis of branched-chain fatty acyl-CoAs from BCAAs.
By employing these detailed analytical strategies and understanding the metabolic origins of these lipids, researchers can confidently differentiate this compound from its isobaric counterparts, leading to more accurate and reliable findings in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of 18-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 18-Methylnonadecanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact molecule, and Gas Chromatography-Mass Spectrometry (GC-MS) for the indirect analysis of the 18-methylnonadecanoic acid moiety following hydrolysis. The information presented is based on established methodologies for long-chain acyl-CoAs and branched-chain fatty acids, providing a framework for the analysis of this compound.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain acyl-CoAs and their corresponding fatty acids. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (Indirect Analysis) |
| Analyte | This compound (intact) | 18-Methylnonadecanoic acid (as methyl ester) |
| Sample Preparation | Solid-Phase Extraction (SPE) | Hydrolysis and Derivatization (Esterification) |
| Selectivity | High (based on precursor/product ion transitions) | High (based on mass spectrum of derivative) |
| Sensitivity (LOD) | Sub-picomole to low picomole range | Picogram to nanogram range |
| Accuracy (% Recovery) | Typically 95-110%[1] | Typically 85-115% |
| Precision (%RSD) | Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[1] | Generally <15% |
| Throughput | Higher (less extensive sample preparation) | Lower (requires hydrolysis and derivatization) |
| Structural Information | Confirms the entire acyl-CoA structure | Confirms the fatty acid structure |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Analysis of this compound
This method allows for the direct quantification of the intact this compound molecule.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate buffer with internal standard).
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an aqueous organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 15 mM Ammonium hydroxide in water.[2]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[2]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine group (e.g., loss of 507 Da).[1]
-
Collision Energy: Optimized for the specific precursor-product ion transition.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Indirect Analysis of 18-Methylnonadecanoic Acid
This method involves the chemical conversion of this compound to a volatile derivative of its fatty acid moiety for GC-MS analysis.
a. Sample Preparation: Hydrolysis and Derivatization
-
Hydrolysis:
-
Treat the sample containing this compound with a strong base (e.g., 0.5 M KOH in methanol) to hydrolyze the thioester bond and release the free fatty acid, 18-methylnonadecanoic acid.
-
Heat the mixture to ensure complete hydrolysis.
-
Acidify the solution with an acid (e.g., HCl) to protonate the fatty acid.
-
-
Extraction:
-
Extract the 18-methylnonadecanoic acid from the aqueous solution using an organic solvent (e.g., hexane or diethyl ether).
-
Collect the organic phase.
-
-
Derivatization (Esterification to Fatty Acid Methyl Ester - FAME):
-
Evaporate the organic solvent.
-
Add a derivatizing agent such as Boron Trifluoride (BF3) in methanol (14% w/v) or acidic methanol.[3]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to convert the fatty acid to its methyl ester.[3]
-
After cooling, add water and extract the FAME with hexane.
-
The hexane layer is then collected for GC-MS analysis.
-
b. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).[4]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the FAMEs (e.g., initial temperature of 60°C, ramp to 220°C).[4]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the FAME based on its mass spectrum, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mass Range: A suitable mass range to cover the expected m/z of the 18-methylnonadecanoate methyl ester and its fragments.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Caption: Ionization and fragmentation pathways in LC-MS/MS and GC-MS.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Functional Differences of Iso- and Anteiso-Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between iso- and anteiso-branched-chain acyl-CoAs, focusing on their distinct roles in cellular metabolism, membrane biophysics, and signaling pathways. The information presented is supported by experimental data to aid researchers in understanding the nuanced biological activities of these molecules.
Introduction to Iso- and Anteiso-Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and are also found in mammalian tissues where they play significant metabolic roles. The initial building blocks for the synthesis of BCFAs are branched-chain acyl-CoAs, which are primarily derived from the catabolism of branched-chain amino acids (BCAAs). The two main forms of single-methyl branched-chain acyl-CoAs are iso- and anteiso- forms, distinguished by the position of the methyl group on the acyl chain.
-
Iso-branched-chain acyl-CoAs are derived from the BCAAs leucine and valine, resulting in a methyl branch on the penultimate (n-2) carbon of the fatty acid chain.
-
Anteiso-branched-chain acyl-CoAs originate from the BCAA isoleucine, leading to a methyl branch on the antepenultimate (n-3) carbon.
These seemingly minor structural differences lead to distinct functional consequences in biological systems.
Biosynthesis of Iso- and Anteiso-Branched-Chain Acyl-CoAs
The biosynthesis of iso- and anteiso-branched-chain acyl-CoAs begins with the deamination of BCAAs to their corresponding α-keto acids. These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form the respective acyl-CoA primers for fatty acid synthesis.
-
Leucine is converted to α-ketoisocaproate, which then forms isovaleryl-CoA (an iso-precursor).
-
Valine is converted to α-ketoisovalerate, which then forms isobutyryl-CoA (an iso-precursor).
-
Isoleucine is converted to α-keto-β-methylvalerate, which then forms 2-methylbutyryl-CoA (an anteiso-precursor).[1][2]
These branched-chain acyl-CoAs serve as primers for fatty acid synthase (FAS) to initiate the elongation of the fatty acid chain, ultimately leading to the formation of iso- and anteiso-branched-chain fatty acids that can be incorporated into complex lipids.
Functional Differences in Biological Membranes
One of the most well-characterized functional differences between the fatty acids derived from iso- and anteiso-acyl-CoAs is their effect on the physical properties of cell membranes, particularly in bacteria.
Membrane Fluidity: Both iso- and anteiso-branched-chain fatty acids increase membrane fluidity by disrupting the ordered packing of the lipid acyl chains. However, anteiso-fatty acids are more effective at increasing membrane fluidity than iso-fatty acids . This is attributed to the methyl group at the antepenultimate carbon in anteiso-fatty acids causing a greater steric hindrance to packing compared to the penultimate methyl group in iso-fatty acids. This increased fluidity is crucial for the survival of bacteria in low-temperature environments.
| Property | Iso-Branched-Chain Fatty Acids | Anteiso-Branched-Chain Fatty Acids | Reference |
| Effect on Membrane Fluidity | Increase fluidity | Increase fluidity to a greater extent than iso-forms | |
| Membrane Packing | Disrupts packing | Causes greater disruption to packing than iso-forms | |
| Low-Temperature Adaptation | Contribute to adaptation | Play a more significant role in low-temperature adaptation |
Differential Effects on Gene Expression and Signaling
Recent evidence suggests that iso- and anteiso-branched-chain fatty acids, the downstream products of their respective acyl-CoAs, have distinct effects on gene expression and cellular signaling pathways, particularly in mammalian cells.
Regulation of Lipid Metabolism
Studies in human hepatocyte cell lines have revealed opposing effects of specific iso- and anteiso-BCFAs on genes involved in lipid synthesis.
| Gene | Iso-BCFA (14-methylpentadecanoic acid) | Anteiso-BCFA (12-methyltetradecanoic acid) |
| FASN (Fatty Acid Synthase) | Decreased expression | Increased expression |
| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Decreased expression | No significant effect |
These findings suggest that iso-BCFAs may act to downregulate lipogenesis, while certain anteiso-BCFAs could enhance it. This differential regulation is likely mediated through transcription factors such as SREBP1, a master regulator of fatty acid and cholesterol synthesis.
Modulation of Inflammatory Responses
The same study also demonstrated contrasting effects of these BCFAs on the expression of inflammatory markers.
| Gene | Iso-BCFA (14-methylpentadecanoic acid) | Anteiso-BCFA (12-methyltetradecanoic acid) |
| CRP (C-reactive protein) | Decreased expression | Increased expression |
| IL-6 (Interleukin-6) | Decreased expression | Increased expression |
These results indicate a potential anti-inflammatory role for the tested iso-BCFA, whereas the specific anteiso-BCFA may have pro-inflammatory effects in this context.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. BCFAs have been identified as potential ligands and activators of PPARs. While direct comparative studies on a wide range of iso- and anteiso-BCFAs are limited, it is plausible that their structural differences lead to differential binding and activation of PPAR isoforms (PPARα, PPARγ, and PPARβ/δ), contributing to their distinct metabolic and inflammatory effects. For instance, pentadecanoic acid (C15:0), an odd-chain saturated fatty acid with structural similarities to BCFAs, has been shown to be a potent agonist of PPARα and PPARγ.[3]
Experimental Protocols
Quantification of Iso- and Anteiso-Branched-Chain Acyl-CoAs by LC-MS/MS
Objective: To quantify the intracellular concentrations of specific iso- and anteiso-branched-chain acyl-CoAs.
Methodology:
-
Cell Lysis and Extraction: Cells are rapidly harvested and lysed in a cold extraction solution (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and quench enzymatic activity.
-
Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards is added to the lysate to correct for extraction efficiency and matrix effects.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., Oasis HLB) to enrich for acyl-CoAs and remove interfering substances. Acyl-CoAs are then eluted with an appropriate solvent mixture.
-
LC-MS/MS Analysis: The eluted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: A C18 reversed-phase column is typically used with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the different acyl-CoA species.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each targeted iso- and anteiso-acyl-CoA and their corresponding internal standards.
-
-
Quantification: The concentration of each acyl-CoA is determined by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Analysis of Iso- and Anteiso-Branched-Chain Fatty Acids by GC-MS
Objective: To determine the relative abundance of iso- and anteiso-branched-chain fatty acids in total cellular lipids.
Methodology:
-
Lipid Extraction: Total lipids are extracted from cell pellets using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent such as 14% BF3 in methanol or methanolic HCl.
-
FAME Extraction: The FAMEs are extracted into an organic solvent like hexane.
-
GC-MS Analysis: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Gas Chromatography: A capillary column with a polar stationary phase is used to separate the FAMEs based on their volatility and polarity. Iso- and anteiso-FAMEs will have distinct retention times from each other and from straight-chain FAMEs.
-
Mass Spectrometry: The mass spectrometer is used to identify the FAMEs based on their characteristic fragmentation patterns.
-
-
Quantification: The relative abundance of each fatty acid is determined by integrating the peak area of its corresponding FAME in the chromatogram.
Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
Objective: To assess the effect of incorporating iso- and anteiso-branched-chain fatty acids on membrane fluidity in liposomes.
Methodology:
-
Liposome Preparation: Liposomes are prepared with a defined lipid composition, including phospholipids containing either iso- or anteiso-branched-chain fatty acids.
-
Laurdan Staining: The liposome suspension is incubated with the fluorescent probe Laurdan, which partitions into the lipid bilayer.
-
Fluorescence Measurement: The fluorescence emission spectrum of the Laurdan-labeled liposomes is recorded using a spectrofluorometer with an excitation wavelength of 350 nm. Emission intensities are measured at 440 nm and 490 nm.
-
Calculation of Generalized Polarization (GP): Membrane fluidity is quantified by calculating the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A lower GP value indicates higher membrane fluidity.[4][5][6]
Conclusion
The functional distinctions between iso- and anteiso-branched-chain acyl-CoAs, and their resulting fatty acids, are significant despite their subtle structural differences. Anteiso-forms have a more pronounced effect on increasing membrane fluidity, a critical aspect of bacterial adaptation. In mammals, emerging evidence points to divergent roles in regulating lipid metabolism and inflammation, with specific iso-BCFAs showing potential anti-inflammatory and lipogenesis-inhibiting properties, while certain anteiso-BCFAs may have opposing effects. Further research, particularly direct comparative studies on enzyme kinetics and a broader range of signaling molecules, will continue to elucidate the specific contributions of these fascinating molecules to cellular physiology and pathophysiology. This understanding is crucial for researchers in microbiology, metabolic diseases, and drug development.
References
- 1. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 3. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
In vivo comparison of 18-Methylnonadecanoyl-CoA and stearoyl-CoA metabolism
A Comparative Guide for Researchers
In the intricate landscape of lipid metabolism, the structural nuances of fatty acyl-CoAs dictate their metabolic fate and physiological impact. This guide provides a comprehensive in vivo comparison of the metabolism of 18-Methylnonadecanoyl-CoA, a long-chain branched-chain fatty acyl-CoA, and stearoyl-CoA, a saturated straight-chain fatty acyl-CoA. This objective analysis, supported by experimental data, is designed for researchers, scientists, and drug development professionals to elucidate the distinct metabolic pathways and potential therapeutic implications of these molecules.
At a Glance: Key Metabolic Differences
The primary metabolic distinction between this compound and stearoyl-CoA lies in their principal sites of oxidation. Due to the methyl branch in its structure, this compound is predominantly metabolized through peroxisomal β-oxidation. In contrast, the straight-chain structure of stearoyl-CoA allows for its efficient breakdown via mitochondrial β-oxidation. This fundamental difference in subcellular localization of their metabolism leads to variations in their metabolic products and overall physiological roles.
Quantitative Metabolic Comparison
While direct in vivo quantitative data for this compound is limited in publicly available literature, the following table summarizes key metabolic parameters based on studies of analogous long-chain branched-chain and straight-chain fatty acids.
| Metabolic Parameter | This compound (Inferred) | Stearoyl-CoA | Reference |
| Primary Site of β-Oxidation | Peroxisomes | Mitochondria | [1][2][3] |
| Initial β-Oxidation Enzyme | Peroxisomal Acyl-CoA Oxidase | Mitochondrial Acyl-CoA Dehydrogenase | [1][4] |
| Carnitine Palmitoyltransferase I (CPT-I) Interaction | Poor substrate, limited mitochondrial entry | Efficient substrate for mitochondrial transport | [2] |
| Relative Oxidation Rate | Slower than straight-chain counterparts | Faster than branched-chain counterparts | [3][5] |
| Primary Metabolic Fate | Chain shortening in peroxisomes, followed by mitochondrial β-oxidation of shorter chains | Complete oxidation to acetyl-CoA in mitochondria for energy production or biosynthesis | [1][4] |
| Desaturation Pathway | Not a primary substrate for SCD | Converted to Oleoyl-CoA by Stearoyl-CoA Desaturase (SCD) | [6][7] |
Note: Data for this compound is inferred from studies on similar long-chain branched-chain fatty acids, such as 2-methylpalmitate and pristanic acid.
Metabolic Pathways Visualized
To illustrate the distinct metabolic routes of these two fatty acyl-CoAs, the following diagrams were generated using Graphviz.
References
- 1. Mitochondrial and peroxisomal beta oxidation of the branched chain fatty acid 2-methylpalmitate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation of branched chain fatty acids in rat liver. Evidence that carnitine palmitoyltransferase I prevents transport of branched chain fatty acids into mitochondria: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of stearoyl-CoA desaturase 1 inhibits fatty acid oxidation and increases glucose utilization in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 18-Methylnonadecanoyl-CoA: A Guide for Laboratory Professionals
General Safety and Handling Precautions
Before disposal, it is essential to adhere to standard laboratory safety protocols when handling 18-Methylnonadecanoyl-CoA. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Although a safety data sheet for Decanoyl-Coenzyme A, a similar long-chain fatty acyl-CoA, indicates no specific hazards, it is prudent to treat all research chemicals with a high degree of caution.
Step-by-Step Disposal Procedure
In the absence of specific institutional or regulatory guidelines for this compound, the following general procedure for the disposal of non-hazardous chemical waste should be followed. This process is designed to ensure safety and compliance with standard laboratory environmental management practices.
-
Review Institutional Policies: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Institutional protocols supersede any general guidance.
-
Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous materials. If it has been mixed with substances classified as hazardous (e.g., toxic solvents, heavy metals, radioactive isotopes), it must be disposed of as hazardous waste according to the specific protocols for the contaminating substance.
-
Neutralization (If Applicable): If the compound has been used in reactions with strong acids or bases, neutralize the solution to a pH between 6.0 and 8.0 before proceeding with disposal.
-
Aqueous Waste Disposal: For small quantities of uncontaminated aqueous solutions of this compound, disposal down the drain with copious amounts of water may be permissible, pending approval from your local EHS office. This is often acceptable for non-hazardous biochemicals.
-
Solid Waste Disposal: Uncontaminated solid this compound or materials used for its handling (e.g., weighing paper, contaminated gloves) should be placed in a designated, clearly labeled solid waste container for non-hazardous laboratory materials.
-
Organic Solvent Waste: If this compound is dissolved in an organic solvent, it must be disposed of in a designated, properly labeled organic waste container. Do not mix with aqueous waste.
-
Record Keeping: Maintain accurate records of the disposed chemical, including the name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C41H74N7O17P3S[1] |
| Molecular Weight | 1062.05 g/mol [1] |
| Storage Conditions | Store in a sealed container away from light.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal pathway for this compound.
It is imperative for all laboratory personnel to remain vigilant and informed about the proper disposal of all chemicals. By adhering to these guidelines and consulting with institutional safety experts, researchers can ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling 18-Methylnonadecanoyl-CoA
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions and procedures should always be conducted to determine the appropriate level of personal protective equipment.[1] The following table summarizes the recommended PPE for handling 18-Methylnonadecanoyl-CoA.
| Protection Type | Recommended Equipment | Purpose | Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3] | To protect against splashes, dust, or aerosols. | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Disposable nitrile gloves. | To prevent skin contact with the chemical. | Gloves should be inspected before use and changed immediately if contaminated. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][4] |
| Body Protection | A lab coat or chemical-resistant apron.[2] | To protect clothing and skin from spills and contamination. | Lab coats should be fully buttoned. |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from spills and falling objects. | |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. | To prevent inhalation of dust or aerosols. | If the compound is handled in a way that generates dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Precaution :
-
Before handling, ensure that a designated workspace is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Ensure proper ventilation, preferably by working in a chemical fume hood.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Compound :
-
If the compound is a solid, handle it carefully to avoid generating dust. Use appropriate tools (e.g., spatula) for transferring.
-
If the compound is in a solution, handle it with care to prevent splashes and aerosol formation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
-
Storage :
-
Store this compound in a tightly sealed container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials. The product page for this compound from one supplier suggests storing it in a sealed container away from light.[5]
-
Disposal Plan
All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling :
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
-
Disposal Procedure :
-
Keep the waste container sealed when not in use.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. alfachemic.com [alfachemic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
